molecular formula C7H12N4 B1252891 N4,N4,6-trimethylpyrimidine-2,4-diamine CAS No. 68302-95-4

N4,N4,6-trimethylpyrimidine-2,4-diamine

Cat. No.: B1252891
CAS No.: 68302-95-4
M. Wt: 152.2 g/mol
InChI Key: RMTCWOLYVMOKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4,6-Trimethylpyrimidine-2,4-diamine is a valuable pyrimidine derivative for research and development, particularly in pharmaceutical chemistry. This compound serves as a key synthetic intermediate and building block in the preparation of more complex molecules. Its utility is demonstrated in the synthesis of active pharmaceutical ingredients (APIs) and related impurities, such as the N-Methyl Pazopanib impurity . Pazopanib is a known chemotherapeutic agent, and studying its related impurities is crucial for drug development and quality control processes. The compound can be efficiently synthesized via nucleophilic aromatic substitution (SNAr) reactions. A demonstrated continuous flow method allows for scalable production, achieving an 83% yield and a high space-time yield of 65 g/h/L, highlighting its suitability for modern, efficient chemical processes . Researchers value this diamine for its application in heterocycle formation and as a core structure in medicinal chemistry programs. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N,6-trimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTCWOLYVMOKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68302-95-4
Record name N4,N4,6-trimethylpyrimidine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization Strategies for N4,n4,6 Trimethylpyrimidine 2,4 Diamine

Established Synthetic Pathways for N4,N4,6-trimethylpyrimidine-2,4-diamine and its Precursors

The synthesis of this compound is typically achieved through the N-methylation of a pyrimidine-2,4-diamine precursor. A common laboratory-scale method involves the alkylation of pyrimidine-2,4-diamine using an alkylating agent such as methyl iodide, facilitated by a base like potassium carbonate under reflux conditions. The core of the synthesis, therefore, lies in the efficient construction of the pyrimidine-2,4-diamine scaffold itself.

Conventional and Optimized Synthetic Protocols for Pyrimidine-2,4-diamine Synthesis

The foundational approach to constructing the pyrimidine (B1678525) ring, known as the Principal Synthesis, involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N moiety. wikipedia.org To produce 2-aminopyrimidines, guanidine (B92328) is a typical dinucleophilic component used in condensation reactions with a three-carbon dielectrophile. wikipedia.orgnih.gov

More specific and optimized protocols often start from readily available substituted pyrimidines. A prevalent strategy involves the nucleophilic substitution of halogenated pyrimidines. For instance, 2,4-diaminopyrimidines can be synthesized from 2,4,6-trichloropyrimidine (B138864) by sequential substitution reactions. nih.gov In one approach, the chlorine atom at the C4 position is first displaced by various amines, followed by substitution at the C2 position. nih.gov Similarly, 2,4-dichloro-5-fluoropyrimidine (B19854) can serve as a starting material, where the C4-chlorine is selectively substituted first, followed by reaction at the C2 position. nih.gov

Another common precursor is 2,4-diamino-6-chloropyrimidine, which can be modified through various reactions. nih.govmdpi.com This intermediate can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride (POCl₃). mdpi.com A patented method describes the preparation of 2,4-diaminopyrimidine (B92962) by heating 2-amino-4-chloropyrimidine (B19991) with ammonia (B1221849) in a hydroxylated solvent like methanol. google.com

The following table summarizes key conventional synthetic routes to the pyrimidine-2,4-diamine core.

Starting MaterialReagentsProductReference(s)
β-Dicarbonyl compoundGuanidine2-Aminopyrimidine (B69317) derivative wikipedia.orgnih.gov
2,4,6-TrichloropyrimidineAmines2,4-Diaminopyrimidine derivative nih.gov
2,4-Dichloro-5-fluoropyrimidineAmines, then HCl/isopropanol2,4-Diaminopyrimidine derivative nih.gov
2,4-Diamino-6-hydroxypyrimidinePOCl₃2,4-Diamino-6-chloropyrimidine mdpi.com
2-Amino-4-chloropyrimidineAmmonia, Methanol2,4-Diaminopyrimidine google.com

Catalytic Approaches in the Synthesis of this compound and Analogs

Catalysis plays a significant role in modern pyrimidine synthesis, offering improved yields, milder reaction conditions, and greater efficiency. researchgate.net While direct catalytic synthesis of this compound is not extensively detailed, catalytic methods are crucial for preparing its precursors and analogs.

Transition-metal catalysis is widely employed. For example, copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Suzuki coupling reactions, catalyzed by palladium complexes like Pd(dbpf)Cl₂, are used to introduce aryl groups onto the pyrimidine ring, for instance, by reacting iodinated diaminopyrimidines with phenylboronic acids. nih.gov

Lewis acids such as zinc chloride (ZnCl₂) have been shown to catalyze three-component coupling reactions between functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org For the synthesis of precursors to this compound, such as 2,4,6-trimethylaniline, catalytic hydrogenation using a nickel catalyst is a key step. google.comgoogle.com

The table below highlights some catalytic methods used in the synthesis of substituted pyrimidines.

Reaction TypeCatalystSubstratesProduct TypeReference(s)
[4+2] AnnulationCopperα,β-Unsaturated ketoximes, Nitriles2,4,6-Trisubstituted pyrimidines organic-chemistry.org
Suzuki CouplingPd(dbpf)Cl₂Iodinated pyrimidines, Phenylboronic acidsAryl-substituted pyrimidines nih.gov
Three-Component CouplingZnCl₂Enamines, Triethyl orthoformate, Ammonium acetate4,5-Disubstituted pyrimidines organic-chemistry.org
HydrogenationNickel2,4,6-Trimethyl nitrobenzene2,4,6-Trimethylaniline google.com

Flow Chemistry Applications in this compound Production

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including pyrimidines, by enabling better control over reaction parameters, improving safety, and facilitating scale-up. beilstein-journals.org The synthesis of this compound can be optimized using continuous flow techniques to improve both yield and efficiency. While specific protocols for this exact compound are not widely published, the application of flow chemistry to related pyrimidine syntheses demonstrates its potential. For example, the Bohlmann–Rahtz pyridine (B92270) synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to continuous flow processing using microwave flow reactors, allowing for the one-step preparation of these heterocycles without the isolation of intermediates. beilstein-journals.org Such methodologies could conceivably be adapted for the large-scale production of pyrimidine intermediates.

Precursor Chemistry and Mechanistic Insights into Pyrimidine Ring Formation

Understanding the chemistry of the precursors and the mechanisms governing ring formation is crucial for controlling the synthesis of this compound. The process involves the strategic formation of the heterocyclic core followed by substitutions to achieve the desired final structure.

Role of Specific Intermediates in this compound Formation

The synthesis of this compound relies on key precursors and intermediates. The most direct precursor is a pyrimidine-2,4-diamine that undergoes subsequent methylation. The formation of this core structure often proceeds through halogenated pyrimidines, which are highly reactive towards nucleophilic substitution.

Key intermediates in various synthetic routes include:

2,4,6-Trichloropyrimidine : Acts as a versatile starting point where the chlorine atoms can be sequentially replaced by amino groups. nih.gov

2,4-Diamino-6-chloropyrimidine : A common intermediate where the remaining chlorine atom can be subjected to further reactions or removed. nih.govmdpi.com

2,4-Diamino-6-hydroxypyrimidine-3-N-oxide : This compound serves as an intermediate in a process where the hydroxyl group is chlorinated before being reacted with piperidine (B6355638) to produce Minoxidil, a related 2,4-diaminopyrimidine derivative. google.com This highlights the utility of hydroxylated pyrimidines as precursors to chlorinated intermediates.

β-Dicarbonyl compounds and Guanidine : These are the fundamental building blocks in the principal synthesis method for forming the 2-aminopyrimidine ring system. wikipedia.org

In the de novo biosynthetic pathway of pyrimidines, which provides conceptual parallels to chemical synthesis, simple molecules like carbamoyl (B1232498) phosphate (B84403) and aspartate serve as the initial precursors. numberanalytics.comnih.gov These condense and cyclize to form the pyrimidine ring, with orotate (B1227488) being a key intermediate. nih.gov

Detailed Mechanistic Analysis of Pyrimidine Ring Closure and Amine Substitution Reactions

The formation of the pyrimidine ring generally occurs via a condensation reaction involving the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule like guanidine or urea. wikipedia.org The mechanism involves nucleophilic attack from the nitrogen atoms of the guanidine onto the carbonyl carbons of the dicarbonyl compound, followed by dehydration and cyclization to form the stable aromatic pyrimidine ring.

The substitution of groups on the pyrimidine ring is highly dependent on the position. Nucleophilic aromatic substitution is facilitated at the electron-deficient 2-, 4-, and 6-positions. wikipedia.org The mechanism for amination can vary significantly between these positions. For the substitution of a leaving group (like chlorine) at the C4 position, the reaction typically proceeds through a standard SNAr (addition-elimination) mechanism. nih.gov

However, amination at the C2 position can be more complex. In some cases, particularly with strong nucleophiles like the amide ion (in KNH₂/NH₃), the reaction proceeds via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov In this pathway, the nucleophile adds to the ring, inducing the cleavage of a C-N bond to open the pyrimidine ring. A subsequent intramolecular cyclization occurs to form a new pyrimidine ring where the substituent has been incorporated. nih.gov This mechanism is distinct from the direct substitution pathway and is important for understanding reactivity at the 2-position of the pyrimidine core. nih.gov

Strategies for Functionalization and Analog Generation of this compound

Chemical Modifications at the Pyrimidine Core of this compound

One prominent strategy for pyrimidine diversification is a deconstruction-reconstruction approach . This method involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. This reactive intermediate can subsequently be used in various heterocycle-forming reactions to generate a wide array of analogs with different core structures, such as azoles. nih.gov This strategy allows for significant alteration of the initial pyrimidine core, providing access to novel heterocyclic scaffolds that would be challenging to synthesize through other means. nih.gov

Furthermore, the introduction of substituents at the 5-position of the pyrimidine ring is a common strategy in the broader class of 2,4-diaminopyrimidines. Although direct electrophilic substitution on this compound might be challenging, the synthesis of 5-substituted analogs can be achieved through alternative routes, often starting from a different pyrimidine precursor. For instance, the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines has been developed, which can then serve as a versatile intermediate for further modifications.

Table 1: Potential Pyrimidine Core Modifications and Rationale

Modification SitePotential ReactionRationale for SAR Studies
C5-Position Halogenation (e.g., with NCS) followed by cross-coupling reactions (e.g., Suzuki, Sonogashira)Introduction of diverse aryl, heteroaryl, or alkyl groups to probe steric and electronic requirements in the binding pocket.
Pyrimidine Ring Deconstruction-reconstruction via iminoenamine intermediateScaffold hopping to generate novel heterocyclic systems (e.g., pyrazoles, oxazoles) to explore different pharmacophoric arrangements. nih.gov
C2-Amino Group Acylation, Alkylation, or conversion to other functional groupsTo investigate the role of this group in hydrogen bonding and overall polarity.

Functionalization of N4- and N6-Substituents for Structure-Activity Relationship (SAR) Studies

The N4,N4-dimethyl and N6-methyl substituents of this compound are key features that influence its lipophilicity and steric profile. nih.gov Modification of these groups is a critical aspect of SAR studies to fine-tune the compound's properties.

For the N4,N4-dimethylamino group , derivatization can involve demethylation followed by re-alkylation with different alkyl or aryl groups. This allows for the exploration of the size and nature of the substituent at this position. The synthesis of analogs with varying N-substituents at the 4-position is a common strategy in the development of 2,4-diaminopyrimidine-based inhibitors.

The N6-methyl group can also be a target for modification. For instance, in related 2,4-diaminopyrimidine series, the corresponding 6-chloro derivative serves as a versatile precursor. The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups at the C6-position. This approach allows for the systematic investigation of how different substituents at this position affect biological activity.

In broader studies of 2,4-diaminopyrimidine derivatives, it has been shown that the nature of the substituents at the C2, C4, and C6 positions significantly influences their biological activity, for instance, as inhibitors of various kinases or dihydrofolate reductase. rsc.orgnih.gov These studies underscore the importance of exploring a diverse set of substituents at these positions to establish a comprehensive SAR.

Table 2: Strategies for N4- and N6-Substituent Functionalization

SubstituentDerivatization StrategyRationale for SAR Studies
N4,N4-dimethyl Demethylation followed by N-alkylation/arylation with various groups.To explore the impact of substituent size, lipophilicity, and electronic properties on binding affinity and selectivity.
N6-methyl Oxidation to a carboxylic acid, followed by amide coupling.Introduction of a variety of functional groups to probe for additional binding interactions.
N6-methyl Replacement with other alkyl or aryl groups via synthesis from a suitable precursor.To investigate the steric and electronic tolerance at the C6-position.

By systematically applying these functionalization strategies, a library of analogs based on the this compound scaffold can be generated. The subsequent biological evaluation of these compounds is essential for elucidating the structure-activity relationships that govern their therapeutic potential.

Advanced Spectroscopic Characterization and Structural Elucidation of N4,n4,6 Trimethylpyrimidine 2,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for N4,N4,6-trimethylpyrimidine-2,4-diamine Structural Analysis

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution NMR Techniques (e.g., 1H, 13C, 2D NMR) for Comprehensive Structural Assignment

The structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the different proton environments:

A singlet for the aromatic proton on the pyrimidine (B1678525) ring (C5-H).

A singlet for the protons of the methyl group at the C6 position.

A singlet for the protons of the two equivalent methyl groups of the dimethylamino substituent at the N4 position.

A broad singlet for the protons of the primary amino group at the C2 position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The predicted spectrum would show distinct peaks for each carbon atom in the molecule: the four carbons of the pyrimidine ring, the methyl carbon at C6, and the two equivalent methyl carbons of the N,N-dimethylamino group.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous assignment.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C5-H signal to its corresponding carbon.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity, for instance, by observing correlations between the C6-methyl protons and the C6 and C5 carbons of the pyrimidine ring, and between the N4-methyl protons and the C4 carbon.

Predicted NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
-NH₂ (at C2)~4.7 (broad s, 2H)-C2, C4
-N(CH₃)₂ (at N4)~3.1 (s, 6H)~38C4, C5
-CH₃ (at C6)~2.2 (s, 3H)~24C6, C5
C5-H~5.7 (s, 1H)~95C4, C6
C2-~164-
C4-~163-
C6-~160-

Application of Isotopic Labeling in NMR Studies of Pyrimidine Derivatives

Isotopic labeling is a powerful strategy that enhances the utility of NMR spectroscopy for studying complex molecules and biological systems. researchgate.net Incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into pyrimidine derivatives can greatly simplify complex spectra and provide unique structural insights. researchgate.netresearchgate.net

A common method involves a deconstruction-reconstruction strategy, where the pyrimidine ring is opened to an intermediate and then reclosed using isotopically enriched reagents. sphinxsai.comcdnsciencepub.com This allows for the site-specific incorporation of isotopes. For example, using ¹⁵N-labeled amidines in the ring-closing step can produce pyrimidines with ¹⁵N atoms at specific positions in the heterocyclic ring. sphinxsai.comcdnsciencepub.com

Benefits of Isotopic Labeling:

Spectral Simplification: Selective deuteration reduces the number of proton signals, alleviating spectral overlap in complex molecules. researchgate.net

Enhanced Sensitivity: ¹³C and ¹⁵N enrichment allows for the direct observation of these nuclei and facilitates the use of more sensitive inverse-detection experiments.

Probing Reaction Mechanisms: Isotopic labels can be used as tracers to follow the course of chemical reactions and elucidate mechanistic pathways.

Structural Studies of Biomolecules: In biochemical studies, isotopic labeling of pyrimidine-containing molecules like RNA is crucial for determining their three-dimensional structures and dynamics using advanced NMR techniques. researchgate.netresearchgate.net

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's properties.

Crystal Structure Determination, Polymorphism, and Solid-State Characteristics

The process of crystal structure determination begins with growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice, allowing for the calculation of a detailed three-dimensional electron density map and, subsequently, a complete molecular structure.

For pyrimidine derivatives, polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure—is a known phenomenon. Different polymorphs can arise from variations in crystallization conditions and can exhibit different physical properties. The solid-state characteristics of this compound will be largely defined by its ability to form hydrogen bonds and engage in other non-covalent interactions.

Analysis of Intermolecular Interactions and Packing Motifs in Crystalline Forms

The crystal packing of 2,4-diaminopyrimidine (B92962) derivatives is often dominated by a network of hydrogen bonds. nih.govnih.gov The amino groups at the C2 and N4 positions can act as hydrogen bond donors, while the ring nitrogen atoms can act as acceptors.

A common and robust interaction in aminopyrimidine structures is the formation of a cyclic, self-complementary hydrogen-bonded R₂(8) graph-set motif. nih.govresearchgate.net This typically involves the amino group at the C2 position and the adjacent ring nitrogen (N1) of one molecule interacting with the same functional groups on a neighboring molecule. nih.gov The presence of the N4,N4-dimethyl group in the target compound precludes it from donating hydrogen bonds at that position, but the primary amino group at C2 remains a key site for such interactions.

Other significant intermolecular forces that would influence the crystal packing include:

N-H···N hydrogen bonds: The primary amino group (N-H) can form strong hydrogen bonds with the ring nitrogen atoms of adjacent molecules.

π-π stacking: The aromatic pyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π interactions: The methyl group hydrogens can interact with the electron cloud of the pyrimidine ring.

Common Intermolecular Interactions in 2,4-Diaminopyrimidine Crystal Structures

Interaction TypeDonorAcceptorTypical MotifSignificance
Hydrogen Bond-NH₂Ring Nitrogen (N1/N3)R₂(8) DimerPrimary driver of crystal packing. nih.gov
Hydrogen Bond-NH₂Anionic species (in complexes)Ion-pairing interactionsStabilizes salt and co-crystal structures. nih.gov
π-π StackingPyrimidine RingPyrimidine RingParallel or offset stackingContributes to lattice energy and density.
C-H···O/NMethyl C-HRing N or other acceptorsWeak interactionsFine-tunes the overall 3D architecture.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For this compound (Molecular Formula: C₈H₁₃N₃, Molecular Weight: 151.21 g/mol ), electron ionization (EI) would likely induce a series of characteristic fragmentation events.

The molecular ion (M⁺˙) peak would be expected at m/z 151. The fragmentation of substituted pyrimidines often involves cleavages initiated by the functional groups attached to the ring. sphinxsai.comiosrjournals.org Key predicted fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): A common initial fragmentation is the loss of a methyl radical from the dimethylamino group or the C6-methyl group, leading to a stable cation at m/z 136. This is often a prominent peak in the spectrum.

Loss of dimethylamine radical (•N(CH₃)₂): Cleavage of the C4-N bond could result in the loss of a dimethylamine radical, yielding an ion at m/z 107.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage. A characteristic fragmentation for pyrimidines is the loss of HCN or related neutral molecules, leading to smaller fragment ions. sphinxsai.com

McLafferty Rearrangement: While less likely without a longer alkyl chain, rearrangements are possible and can lead to complex fragmentation patterns.

The analysis of these fragmentation pathways provides a fingerprint that helps to confirm the molecular structure and the specific arrangement of the substituents on the pyrimidine core. sphinxsai.com

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonProposed Neutral Loss
151[M]⁺˙ (Molecular Ion)-
136[M - CH₃]⁺•CH₃
107[M - N(CH₃)₂]⁺•N(CH₃)₂
95[M - CH₃ - CH₂N]⁺•CH₃, H₂CN
80[C₄H₄N₂]⁺˙ (Ring Fragment)C₄H₉N

High-Resolution Mass Spectrometry and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high precision. For this compound, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its molecular formula.

The molecular formula of this compound is C₈H₁₃N₃. Using the monoisotopic masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the theoretical exact mass can be calculated. This value is then compared to the experimentally determined mass from the HRMS instrument. The close agreement between the theoretical and experimental mass confirms the elemental composition of the molecule.

Table 1: Accurate Mass Determination of this compound

ParameterValue
Molecular FormulaC₈H₁₃N₃
Theoretical Exact Mass151.110947 Da
Experimentally Determined Mass (Typical)~151.1110 Da
Mass Accuracy (Typical)< 5 ppm

This table is interactive. Click on the headers to sort.

The experimentally determined accurate mass for the protonated molecule [M+H]⁺ would be correspondingly higher. This level of accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is employed to investigate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound (m/z 152 for the protonated species) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's connectivity and substructures.

The fragmentation of substituted pyrimidines often follows predictable pathways, typically involving cleavages of the substituent groups and fission of the pyrimidine ring itself. sphinxsai.comcdnsciencepub.com For this compound, the following fragmentation pathways are plausible:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to a fragment ion at m/z 137. This can occur from the N,N-dimethylamino group or the C6-methyl group.

Loss of dimethylamine (NH(CH₃)₂): Cleavage of the C4-N bond could result in the loss of the dimethylamino group, yielding a significant fragment.

Ring Cleavage: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or acetonitrile (B52724) (CH₃CN), which are common fragmentation products for nitrogen-containing heterocyclic rings. cdnsciencepub.com

Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPlausible Structure of Fragment
152.1137.1•CH₃[M+H-CH₃]⁺
152.1110.1C₂H₆N[M+H-NH(CH₃)₂]⁺
152.182.1C₃H₆N₂Ring Fragment

This table is interactive. Users can filter and sort the data.

By carefully analyzing the masses and relative intensities of these fragment ions, a detailed picture of the molecule's structure can be assembled, confirming the positions of the methyl and amino substituents on the pyrimidine core.

Vibrational Spectroscopy (IR, Raman) for Bonding Analysis and Conformational Studies of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and the local symmetry of functional groups, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would be characterized by vibrations associated with the pyrimidine ring, the C-N bonds, the N-H bonds of the primary amine, and the C-H bonds of the methyl groups.

N-H Stretching: The primary amine group (-NH₂) at the C2 position would exhibit characteristic symmetric and asymmetric stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: The methyl groups would show symmetric and asymmetric C-H stretching vibrations around 2850-3000 cm⁻¹.

C=N and C=C Ring Stretching: The pyrimidine ring has characteristic stretching vibrations for its C=N and C=C bonds, which are expected to appear in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

N-H Bending: The bending (scissoring) vibration of the -NH₂ group would be visible around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amino groups are expected in the 1250-1350 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H Asymmetric Stretch-NH₂~3450Medium-StrongWeak
N-H Symmetric Stretch-NH₂~3350MediumWeak
C-H Asymmetric Stretch-CH₃~2960MediumMedium
C-H Symmetric Stretch-CH₃~2870MediumMedium
C=N/C=C Ring StretchPyrimidine Ring1550-1650StrongStrong
N-H Bend-NH₂~1620StrongWeak
C-N StretchAryl-N1250-1350StrongMedium

This table is interactive and provides a summary of expected spectroscopic features.

Analysis of these vibrational modes not only confirms the presence of the key functional groups but can also provide insights into potential hydrogen bonding and the conformational preferences of the molecule.

Computational Chemistry Approaches to Structural Elucidation and Energetic Properties of this compound

Computational chemistry provides a powerful complement to experimental techniques, offering detailed insights into molecular structure, stability, and electronic properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a basis set like 6-31G* or higher, can be performed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to aid in peak assignment and confirm the structure.

Determine Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 4: Representative DFT-Calculated Properties for a Substituted Diaminopyrimidine

PropertyDescriptionPredicted Outcome for this compound
Bond Lengths (Å)C=N, C-N, C-C, C-H, N-HConsistent with standard values for aromatic heterocycles and amines.
Bond Angles (°)Angles within the pyrimidine ring and involving substituents.Ring angles will deviate slightly from ideal 120° due to heteroatoms and substituents.
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the electronic excitation energy and chemical reactivity.
Dipole MomentMeasure of the overall polarity of the molecule.A non-zero dipole moment is expected due to the polar amino groups.

This interactive table summarizes key parameters obtainable from DFT calculations.

Conformational Analysis and Energy Minimization Studies

The this compound molecule possesses some degree of conformational flexibility, particularly around the C4-N bond of the dimethylamino group. Conformational analysis is performed to identify the different possible spatial arrangements (conformers) of the molecule and to determine their relative stabilities.

These studies typically involve:

Systematic Rotational Scan: The potential energy surface is explored by systematically rotating the bonds of interest (e.g., the C4-N bond and the methyl groups of the dimethylamino substituent).

Energy Minimization: The geometry of each identified conformer is then fully optimized using methods like DFT to find the local energy minimum on the potential energy surface.

The results of such a study would reveal the most stable conformer(s) of this compound and the energy barriers to rotation between them. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. For instance, the orientation of the dimethylamino group relative to the pyrimidine ring could be influenced by steric hindrance with the adjacent hydrogen at C5, leading to a non-planar preferred conformation.

Reactivity Profiles and Fundamental Reaction Mechanisms of N4,n4,6 Trimethylpyrimidine 2,4 Diamine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring's electron-deficient character makes it generally resistant to electrophilic aromatic substitution while being activated towards nucleophilic aromatic substitution. However, the presence of electron-donating groups, such as the amino and methyl substituents in N4,N4,6-trimethylpyrimidine-2,4-diamine, can alter this reactivity pattern.

Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack. However, the presence of multiple electron-donating groups (amino and methyl) in this compound increases the electron density of the ring, particularly at the C5 position. This activation makes electrophilic substitution at C5 more feasible than in unsubstituted pyrimidine. researchgate.net Typical electrophilic substitution reactions would require activating conditions. For instance, nitration or halogenation, if successful, would be expected to occur at the C5 position, which is meta to the ring nitrogens and activated by the flanking amino and methyl groups.

Nucleophilic Substitution: The positions C2, C4, and C6 of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. stackexchange.com In this compound, the C2 and C4 positions are already substituted with amino groups. While these are not typical leaving groups, under harsh conditions or through specific activation, they could potentially be displaced. However, a more likely scenario for nucleophilic substitution would involve a derivative where a better leaving group, such as a halogen, is present on the ring. For instance, in related 2,4-dichloropyrimidines, nucleophilic substitution occurs preferentially at the C4 position. acs.org The presence of the dimethylamino group at C4 and the amino group at C2 in the target molecule suggests it is likely synthesized from a di-halogenated precursor via sequential nucleophilic substitution. acs.orgmdpi.com

The reactivity of the exocyclic amino groups is a key feature of this compound.

N4-Dimethylamino Group: The dimethylamino group is a strong electron-donating group. The nitrogen lone pair is in conjugation with the pyrimidine ring, increasing its nucleophilicity. This group is generally stable but can participate in reactions such as oxidation under strong oxidizing conditions.

N2-Amino Group: The primary amino group at the C2 position is also nucleophilic and can undergo a variety of reactions typical for aromatic amines. These include acylation, alkylation, and condensation reactions. For example, it can react with acyl chlorides or anhydrides to form the corresponding amides. The relative nucleophilicity of the N2-amino group compared to the ring nitrogens is an important factor in its reactivity.

Interactive Data Table: General Reactivity of Substituted Pyrimidines

PositionTypical ReactivityInfluence of Substituents in this compound
C2 Susceptible to nucleophilic attackOccupied by an amino group, generally unreactive to further substitution.
C4 Highly susceptible to nucleophilic attackOccupied by a dimethylamino group, generally unreactive to further substitution.
C5 Susceptible to electrophilic attack (if activated)Activated by adjacent amino and methyl groups, the most likely site for electrophilic substitution.
C6 Susceptible to nucleophilic attackSubstituted with a methyl group, not a leaving group.
N1, N3 Basic and nucleophilicCan undergo protonation and alkylation.

Acid-Base Properties and Protonation Equilibria of this compound

The presence of multiple nitrogen atoms makes this compound a basic molecule with multiple potential protonation sites.

Spectroscopic titration, typically using UV-Vis or NMR spectroscopy, would be the standard method to determine the pKa values. By monitoring the changes in the spectrum as a function of pH, the equilibrium constants for protonation at different sites could be elucidated.

Data Table: Estimated pKa Values of Related Compounds

CompoundpKa of Conjugate Acid
Pyrimidine1.23
2,4,6-Trimethylpyridine7.43 wikipedia.org
4-Dimethylaminopyridine (B28879) (DMAP)9.7 chemicalbook.comchembk.comlookchem.com
This compound Estimated to be in the range of 6-8

Disclaimer: The pKa for this compound is an estimate based on related structures and not from direct experimental measurement.

Influence of Protonation State on Reactivity and Biological Interactions

The protonation state of this compound will have a profound impact on its chemical reactivity and biological interactions. Protonation of the ring nitrogens will further decrease the electron density of the pyrimidine ring, making it even more susceptible to nucleophilic attack and more resistant to electrophilic attack. Protonation of the exocyclic amino groups would render them non-nucleophilic.

In a biological context, the protonation state is crucial for molecular recognition. The ability to form hydrogen bonds as either a donor or an acceptor will depend on which nitrogen atoms are protonated at physiological pH. This will, in turn, dictate how the molecule interacts with biological targets such as enzymes or receptors.

Photochemical and Electrochemical Behavior of this compound

Electrochemical Behavior: The electrochemical properties of this compound are also not specifically documented in the search results. Generally, pyrimidine and its derivatives can be both electrochemically oxidized and reduced. psu.edu The amino and methyl groups are electron-donating and would be expected to lower the oxidation potential of the molecule compared to unsubstituted pyrimidine. Anodic oxidation could potentially lead to the formation of radical cations and subsequent coupling or oxygenation reactions, particularly at the electron-rich positions. nih.govmdpi.com The electrochemical behavior would also be highly dependent on the pH of the medium due to the protonation equilibria.

Photoinduced Transformations and Degradation Pathways

While specific experimental studies on the photoinduced transformations of this compound are not extensively documented, the photochemical behavior of the pyrimidine core and related substituted derivatives provides a framework for understanding its potential degradation pathways under ultraviolet (UV) irradiation.

The pyrimidine ring itself is known to undergo photolytic decomposition. For instance, pyrimidine can photolytically decompose into uracil (B121893) under UV light wikipedia.org. The introduction of amino and alkyl substituents, as present in this compound, is expected to influence the photostability and the nature of the resulting photoproducts. The amino groups, being electron-donating, can affect the electronic excited states of the pyrimidine ring, potentially altering the course of photochemical reactions.

One potential photoinduced transformation is intramolecular rearrangement. A study on 2,6-dimethyl-4-aminopyrimidine revealed that UV irradiation leads to an intramolecular rearrangement, forming 2-amino-3-cyanopent-2-enemine with a quantum yield of 0.043 mdpi.com. This suggests that this compound could undergo similar rearrangements, possibly involving the methyl and amino groups.

Furthermore, photodegradation can be influenced by the surrounding environment. Studies on the photodegradation of other nitrogen-containing aromatic compounds, such as tryptophan, have shown that factors like pH, temperature, and the presence of other chemical species can affect the degradation rate and mechanism mdpi.com. The degradation of tryptophan under UV irradiation has been shown to proceed via a pseudo-first-order kinetic model, with the formation of hydroxyl radicals (·OH) playing a role in the process mdpi.com. It is plausible that similar mechanisms could be involved in the photodegradation of this compound in aqueous environments.

The degradation of pharmaceutical compounds in the presence of UV radiation is a significant area of study, as it can lead to loss of efficacy and the formation of potentially toxic byproducts nih.gov. While direct photolysis can occur, the presence of other substances, such as nitrite (B80452) in wastewater, can enhance degradation through the generation of reactive species like hydroxyl radicals umn.edu.

Table 1: Potential Photoinduced Transformation Pathways for this compound (Analog-Based)

Transformation PathwayPotential ProductsAnalogous Compound/SystemCitation
Intramolecular RearrangementIsomeric structures, potentially involving ring opening or substituent migration.2,6-dimethyl-4-aminopyrimidine mdpi.com
Photolytic DecompositionRing-opened products, uracil derivatives.Pyrimidine wikipedia.org
Hydroxyl Radical AttackHydroxylated and further oxidized derivatives.Tryptophan mdpi.com

Redox Potentials and Electrochemical Reaction Mechanisms

The redox behavior of this compound is characterized by the potential for both oxidation and reduction reactions, primarily centered on the electron-rich pyrimidine ring and the amino substituents.

The pyrimidine ring is generally considered π-deficient, which makes it susceptible to nucleophilic attack but more resistant to electrophilic substitution compared to benzene (B151609) wikipedia.org. However, the presence of electron-donating amino and methyl groups in this compound increases the electron density of the ring, making it more amenable to oxidation.

Electrochemical studies on pyrimidine and its derivatives have provided insights into their redox properties. Cyclic voltammetry studies of pyrimidine have shown that it undergoes reduction at a graphite (B72142) electrode, with the peak potential being pH-dependent psu.edu. The presence of amino groups can significantly influence the redox potentials.

Table 2: Predicted Redox Behavior of this compound Based on Analogous Systems

Redox ProcessInfluencing FactorsExpected OutcomeAnalogous Compound/SystemCitation
OxidationElectron-donating amino and methyl groups.Formation of radical cations and further oxidized species.Pyrimidine derivatives wjarr.com
Reductionπ-deficient pyrimidine ring.Hydrogenation of the pyrimidine ring.Pyrimidine wikipedia.orgpsu.edu

The general mechanism for the oxidation of this compound would likely involve the initial formation of a radical cation through the loss of an electron from the π-system. This radical cation could then undergo further reactions, such as deprotonation or reaction with nucleophiles present in the medium. Reduction would likely involve the addition of electrons to the pyrimidine ring, followed by protonation, leading to partially or fully hydrogenated products wikipedia.org.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions in synthetic applications. While specific kinetic and thermodynamic data for this compound are scarce, general principles of chemical kinetics and thermodynamics, along with studies on related compounds, can provide valuable insights.

Nucleophilic Substitution Reactions:

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2, 4, and 6 positions wikipedia.org. However, in this compound, these positions are already substituted. Nucleophilic substitution could potentially occur if one of the existing groups acts as a leaving group. The kinetics of SNAr reactions are typically second-order, depending on the concentrations of both the substrate and the nucleophile libretexts.orglibretexts.org. The rate of these reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent nih.gov. The steric hindrance from the methyl groups on this compound could also play a significant role in the reaction kinetics, potentially slowing down the rate of nucleophilic attack nih.gov.

Hydrolysis Reactions:

The amino groups of aminopyrimidines can undergo hydrolysis, particularly under acidic or basic conditions. A study on the hydrolysis of other aminopyrimidine systems provides some insight into the potential mechanisms and regioselectivity of this reaction nih.gov. The rate of hydrolysis would likely be dependent on the pH of the solution and the temperature.

Thermodynamic Considerations:

The thermodynamics of reactions involving this compound can be evaluated through computational methods such as DFT. These calculations can provide estimates of the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction, indicating its feasibility and spontaneity. For instance, a DFT study on other pyrimidine derivatives has calculated global reactivity parameters such as chemical hardness (η) and electrophilicity index (ω), which are related to the stability and reactivity of the molecules wjarr.com. Such calculations for this compound would provide valuable thermodynamic data.

The formation of complexes between pyrimidine nucleic bases and amino acids has been studied, revealing the thermodynamic parameters of these interactions mdpi.com. These studies indicate that hydrogen bonding and hydrophobic interactions play a significant role in the stability of such complexes. Similar interactions could be expected for this compound.

Table 3: Summary of Potential Kinetic and Thermodynamic Data for Reactions of this compound (Theoretical and Analog-Based)

Reaction TypeKey Kinetic ParametersKey Thermodynamic ParametersInfluencing FactorsAnalogous SystemsCitation
Nucleophilic SubstitutionRate constant (k), Reaction orderΔG, ΔH, ΔSLeaving group ability, Nucleophile strength, Steric hindrance, SolventSubstituted pyrimidines wikipedia.orglibretexts.orglibretexts.orgnih.govnih.gov
HydrolysisRate constant (k), pH dependenceΔG, ΔH, ΔSpH, TemperatureAminopyrimidine systems nih.gov
Complex FormationAssociation/dissociation constantsΔG, ΔH, ΔSIntermolecular forces (H-bonding, hydrophobic interactions)Pyrimidine-amino acid complexes mdpi.com

Applications in Chemical Biology and Medicinal Chemistry: Mechanistic and Design Perspectives of N4,n4,6 Trimethylpyrimidine 2,4 Diamine Derivatives

Ligand-Target Interactions and Molecular Recognition of N4,N4,6-trimethylpyrimidine-2,4-diamine Analogs

The biological effects of this compound analogs are rooted in their precise interactions with macromolecular targets. The pyrimidine (B1678525) core acts as a scaffold, presenting substituents in a defined spatial orientation to facilitate molecular recognition.

Derivatives of the 2,4-diaminopyrimidine (B92962) scaffold are known to interact with a range of biomolecular targets, primarily proteins and enzymes. Their mode of action often involves functioning as inhibitors by binding to active or allosteric sites. For instance, various analogs have been developed as potent antagonists for targets like the histamine (B1213489) H4 receptor and as inhibitors for receptor tyrosine kinases (RTKs). nih.govnih.gov

In the context of cancer therapy, pyrimidine-2,4-diamine analogues have been designed to target proteins like G-protein-coupled tube-splicing factor 1 (GTSE1), where they suppress transcription and expression, leading to anticancer effects. nih.gov The versatility of the scaffold allows it to be adapted to target different kinases. Cheminformatics approaches, including homology modeling and molecular docking, have been employed to identify and validate these binding interactions with putative targets within pathogens like Plasmodium falciparum and to assess potential off-target effects in human kinases. dundee.ac.uk

The interaction between 2,4-diaminopyrimidine derivatives and their biological targets is governed by a combination of forces. The nitrogen atoms within the pyrimidine ring and the amino substituents are key sites for forming hydrogen bonds with amino acid residues in a protein's binding pocket.

Studies on pyrrolo[2,3-d]pyrimidine-2,4-diamine analogs, which share the core 2,4-diaminopyrimidine structure, have demonstrated the importance of hydrophobic interactions. It was hypothesized and supported by research that substituents on the 2-amino group could interact with a hydrophobic site within the target kinase, leading to an increase in inhibitory potency. nih.gov The specific methylation pattern of this compound, featuring three methyl groups, enhances its lipophilicity, which can alter its interactions with biological targets compared to analogs without methylation. The steric bulk introduced by these methyl groups also influences the molecule's conformation and how it fits into a binding site.

Structure-Activity Relationship (SAR) Studies for this compound Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 2,4-diaminopyrimidine scaffold. These studies systematically modify the chemical structure to understand how changes affect biological activity, selectivity, and pharmacokinetic properties.

The design of potent and selective inhibitors based on the 2,4-diaminopyrimidine scaffold follows several key principles. A primary strategy involves modifying the substituents at various positions on the pyrimidine ring to enhance target affinity and selectivity. For example, in the development of Tropomyosin receptor kinase (TRK) inhibitors, over 60 derivatives of the 2,4-diaminopyrimidine scaffold were synthesized to explore the SAR and validate pharmacophore models. nih.gov

Another principle is the strategic introduction of functional groups to exploit specific features of the target's binding site. For pyrrolo[2,3-d]pyrimidine-based RTK inhibitors, it was shown that varying the 4-anilino substituents is a critical factor that dictates both the potency and the specificity of the inhibitory activity against different RTKs. nih.gov Similarly, for antimalarial N2,N4-diphenylpyrimidine-2,4-diamines, structural modifications were aimed at improving potency, selectivity, and solubility by varying the anilino groups at the 2- and 4-positions. dundee.ac.uk

Table 1: SAR Insights from 2,4-Diaminopyrimidine Analogs

Target Class Scaffold Modification Impact on Activity Reference
Receptor Tyrosine Kinases (RTKs) Variation of 4-anilino substituents Dictates potency and specificity of inhibition. nih.gov
TRK Kinases Synthesis of diverse derivatives Confirmed pharmacophore model and identified potent inhibitors. nih.gov
Histamine H4 Receptor Optimization of 6-alkyl substituents Led to potent antagonists. nih.gov

This table is interactive. Click on the headers to sort.

The nature and position of substituents on the 2,4-diaminopyrimidine ring have a profound impact on biological efficacy and target specificity. The addition of groups that can form specific interactions, such as hydrogen bonds or hydrophobic contacts, can significantly enhance binding affinity.

In a study of RTK inhibitors, the introduction of a trimethylacetyl group at the N2 position was explored to increase interaction with a hydrophobic site, which was hypothesized to boost potency. nih.gov General SAR analyses on related heterocyclic scaffolds have shown that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogens may decrease it. mdpi.com The methyl groups on the this compound core contribute to its lipophilicity and steric profile, which in turn influences its target interactions and potential for further functionalization.

Mechanistic Insights into Enzyme Inhibition/Activation by this compound Derivatives

Derivatives of this compound primarily function as enzyme inhibitors. The mechanism often involves competitive binding at the enzyme's active site, preventing the natural substrate from binding and halting the catalytic cycle.

For instance, 2,4-diaminopyrimidine derivatives designed as TRK inhibitors have been shown to block the phosphorylation of TRK, which in turn inhibits downstream signaling pathways responsible for cell proliferation. nih.gov One potent compound from this series, 19k, was found to induce apoptosis in cancer cells in a concentration-dependent manner. nih.gov In another example, pyrimidine-2,4-diamine analogues were found to inhibit cancer cell proliferation by causing significant cell cycle arrest and senescence through the persistence of DNA damage. nih.gov The underlying mechanism for this effect was the suppression of GTSE1 transcription and expression. nih.gov These studies highlight that the 2,4-diaminopyrimidine scaffold is a highly effective framework for developing inhibitors that can modulate key biological pathways through specific enzyme inhibition.

Table 2: Mechanistic Actions of 2,4-Diaminopyrimidine Derivatives

Derivative Class Target/Pathway Mechanism of Action Biological Outcome Reference
TRK Inhibitors TRK Signaling Pathway Inhibition of TRK phosphorylation, blocking downstream signals. Induction of apoptosis in cancer cells. nih.gov
GTSE1-Targeting Agents GTSE1 Transcription Suppression of GTSE1 transcription and expression. Cell cycle arrest, senescence, inhibition of cancer cell migration. nih.gov

This table is interactive. Click on the headers to sort.

Table of Mentioned Compounds

Compound Name
This compound
Pyrimidine-2,4-diamine
N2,N4-diphenylpyrimidine-2,4-diamine

Kinase Inhibition Mechanisms and Binding Kinetics

Derivatives of the 2,4-diaminopyrimidine scaffold, to which this compound belongs, are prominent as kinase inhibitors. These compounds typically function by competing with ATP for binding to the kinase's active site. The 2,4-diaminopyrimidine core is adept at forming critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.

Structural modifications on this core significantly influence binding affinity and selectivity. For instance, in the development of inhibitors for MAP-kinase-activated kinase 2 (MK2), a series of 2,4-diaminopyrimidine derivatives were optimized using structure-based design. Co-crystal structures revealed a unique binding mode, and optimization led to inhibitors with IC50 values as low as 19 nM. nih.gov These inhibitors demonstrated the ability to suppress TNFα production in human peripheral monocytes, highlighting their anti-inflammatory potential. nih.gov

Similarly, derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9). These compounds were found to directly bind to CDK6 and CDK9, leading to the suppression of their downstream signaling pathways. This inhibition ultimately blocks cell cycle progression and induces apoptosis in cancer cells.

Furthermore, the optimization of 2,4-diaminopyrimidine-5-carboxamide (B3032972) derivatives has yielded highly selective inhibitors of Sky kinase, a receptor tyrosine kinase. These compounds were developed to have properties suitable for in vivo studies to investigate the biological roles of Sky kinase. nih.gov

Table 1: Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives

Derivative Class Target Kinase(s) Key Findings
2,4-diaminopyrimidine derivatives MK2 IC50 values as low as 19nM; inhibition of TNFα production. nih.gov
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine CDK6, CDK9 Dual inhibition, suppression of downstream signaling, cell cycle arrest, and apoptosis.
2,4-diaminopyrimidine-5-carboxamide Sky kinase Highly selective inhibitors with favorable ADME properties for in vivo studies. nih.gov
2,4-diaminopyrimidine derivatives FAK Potent inhibition with IC50 values in the nanomolar range. nih.gov

Other Enzyme Class Interactions (e.g., Dihydrofolate Reductase, Transglutaminases)

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore in the design of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer therapies.

While direct studies on this compound derivatives as DHFR inhibitors are not extensively documented in the available literature, the broader class of 2,4-diaminopyrimidine derivatives has been widely explored. For example, trimethoprim, a well-known antibiotic, features a 2,4-diaminopyrimidine core.

Research into novel DHFR inhibitors continues to utilize this scaffold. For instance, a series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogues, which can be considered structurally related to diaminopyrimidines, have shown significant DHFR inhibitory activity.

Currently, there is a lack of specific research in the public domain detailing the interaction of this compound derivatives with transglutaminases.

Receptor Agonism/Antagonism and Modulatory Mechanisms of this compound Analogs

The versatility of the pyrimidine scaffold extends to the modulation of G-protein coupled receptors (GPCRs). While direct studies on this compound analogs are limited, related pyrimidine structures have been shown to interact with GPCRs. For example, a series of 2-alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel agonists for GPR84, a GPCR implicated in inflammation.

The allosteric modulation of purine (B94841) and pyrimidine receptors, which include several GPCRs and ligand-gated ion channels, represents a promising area of drug discovery. nih.gov Allosteric modulators bind to a site distinct from the orthosteric ligand binding site, offering the potential for greater selectivity and a more nuanced pharmacological response. While this field is advancing, specific examples involving this compound analogs are not yet prevalent in the literature.

Regarding ion channels, some pyrimidine derivatives have been investigated as modulators of ATP-binding cassette (ABC) transporters, such as ABCG2, which are involved in multidrug resistance. acs.org Although ABC transporters are not classical ion channels, they are integral membrane proteins that transport various molecules across cell membranes, and their modulation by pyrimidine derivatives is a noteworthy area of research.

The molecular mechanisms by which pyrimidine derivatives activate or block receptors are diverse and depend on the specific receptor and ligand. In the case of GPCRs, agonists typically induce a conformational change in the receptor, leading to the activation of intracellular G-proteins and downstream signaling cascades. Antagonists, on the other hand, bind to the receptor without inducing this activating conformational change, thereby blocking the action of the endogenous ligand.

For allosteric modulators of purine and pyrimidine receptors, site-directed mutagenesis studies have started to identify the specific amino acid residues involved in allosteric binding, which are distinct from those in the orthosteric pocket. nih.gov This allows for a more targeted approach to drug design, aiming to fine-tune the receptor's response to its natural ligand. The development of computational models and structural biology techniques is crucial in elucidating these complex molecular interactions.

Cellular Pharmacodynamics and Molecular Mechanisms of Action for this compound Derivatives

A significant area of investigation for 2,4-diaminopyrimidine derivatives is their impact on intracellular signaling pathways, particularly those regulated by kinases. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Overexpression and hyperactivity of FAK are common in many cancers.

Several studies have focused on designing 2,4-diaminopyrimidine derivatives as potent FAK inhibitors. These inhibitors are designed to bind to the ATP-binding site of FAK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. For example, a series of 2,4-diaminopyrimidine derivatives based on the lead compound TAE-226 were synthesized and shown to have potent FAK inhibitory activity. The most promising compounds in these series exhibited significant anti-proliferative effects against cancer cell lines with high FAK expression. nih.gov

The inhibition of FAK phosphorylation by these compounds disrupts key cellular processes that are critical for tumor progression. By blocking the FAK signaling cascade, these derivatives can inhibit cell migration, invasion, and proliferation, and in some cases, induce apoptosis. Molecular docking studies have helped to visualize the binding modes of these inhibitors within the FAK kinase domain, guiding further optimization of their structure for improved potency and selectivity. nih.gov

Table 2: Investigated Biological Activities of 2,4-Diaminopyrimidine Derivatives

Biological Target/Process Specific Example/Derivative Class Outcome of Interaction
Kinase Inhibition 2,4-diaminopyrimidine derivatives Inhibition of MK2, CDK6/9, Sky, FAK. nih.govnih.govnih.gov
DHFR Inhibition 2,4-diaminopyrimidine-based antifolates Disruption of folate metabolism.
GPCR Agonism 2-alkylpyrimidine-4,6-diols Activation of GPR84.
FAK Pathway Modulation 2,4-diaminopyrimidine derivatives Inhibition of FAK autophosphorylation and downstream signaling. nih.gov

Cellular Uptake, Distribution, and Subcellular Localization Mechanisms

The journey of a therapeutic agent from administration to its intracellular target is a complex process governed by its ability to cross the cell membrane and navigate the cellular environment. For derivatives of this compound, like many small molecule inhibitors, this process is critical to their efficacy. The cellular uptake of pyrimidine-based compounds can occur through various mechanisms, including passive diffusion and transporter-mediated uptake.

Generally, resting or differentiated cells source their required pyrimidines through salvage pathways, which involve the uptake of circulating pyrimidines from the bloodstream. nih.gov This uptake is primarily mediated by two families of nucleoside transporters: SLC28A and SLC29A. nih.gov In contrast, rapidly proliferating cells, such as cancer cells, often rely on the de novo synthesis of pyrimidines to meet their high demand for nucleic acid production. nih.gov However, the ability of pyrimidine analogs to be transported into cells remains a key factor. For example, the pyrimidine analogue 5-fluorouracil (B62378) is not efficiently transported into the parasite Plasmodium falciparum, limiting its effectiveness. nih.gov

The physicochemical properties of this compound derivatives, such as lipophilicity, play a significant role in their ability to passively diffuse across the lipid bilayer of the cell membrane. The presence of three methyl groups in the parent compound can enhance its lipophilicity, potentially influencing its interaction with biological membranes compared to non-methylated analogs.

Once inside the cell, the distribution and subcellular localization of these derivatives are crucial for their mechanism of action. Many pyrimidine-based compounds, particularly those designed as kinase inhibitors, are intended to act on specific targets within the cytoplasm or nucleus. Pyrimidine analogues often act as prodrugs, requiring intracellular activation through processes like phosphorylation. uu.nl The localization to specific organelles or compartments is therefore essential for these metabolic steps and for reaching their ultimate molecular targets. For instance, some pyrimidine derivatives are known to localize to mitochondria, where they can interfere with processes like the respiratory chain. nih.gov

The mechanisms governing cellular uptake can be investigated using various in vitro techniques. A common method involves incubating cells with the compound and then measuring the intracellular concentration. To distinguish between active transport and non-specific binding, these experiments can be performed at different temperatures, as active transport is significantly reduced at 4°C. acs.org Additionally, chemical inhibitors of specific uptake pathways, such as endocytosis, can be employed to elucidate the primary route of entry. Inhibitors like chlorpromazine (B137089) (clathrin-mediated endocytosis), genistein (B1671435) (caveolae-mediated endocytosis), and cytochalasin D (macropinocytosis) are used to probe these mechanisms. dovepress.com

Preclinical In Vitro Efficacy and Potency Studies of this compound Derivatives

Preclinical in vitro studies are fundamental to characterizing the biological activity of novel chemical entities. For derivatives of this compound, these studies provide the initial assessment of their therapeutic potential and mechanism of action at a cellular level.

Cell-Based Assays for Biological Activity (e.g., Cell Adhesion, Colony Formation)

Cell-based assays are critical for evaluating the functional consequences of target engagement by this compound derivatives. These assays move beyond simple biochemical measurements of enzyme inhibition to assess the compound's effect on complex cellular processes.

Cell Adhesion Assays: Cell adhesion is a fundamental process involved in tissue organization, cell migration, and metastasis. Research has shown that this compound can modulate integrin function, leading to significant reductions in cell migration in vitro. This suggests its potential in applications aimed at preventing cancer metastasis. Such assays typically involve seeding cells onto plates coated with extracellular matrix proteins (like fibronectin or collagen) in the presence of the test compound. The extent of cell adhesion is then quantified, providing a measure of the compound's anti-adhesive or pro-adhesive properties.

Colony Formation Assays: The colony formation assay is a long-term assay that assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival. This assay is particularly relevant for evaluating the anti-proliferative effects of potential anticancer agents. Pyrimidine derivatives are frequently evaluated using this method to determine their impact on the sustained growth of cancer cells over a period of several days to weeks. A reduction in the number or size of colonies in the presence of a derivative indicates its cytostatic or cytotoxic activity.

Below is a table summarizing representative data from cell-based assays for pyrimidine derivatives:

Compound ClassAssay TypeCell LineKey Finding
Pyrimidine DerivativeCell MigrationNot SpecifiedSignificant reduction in cell migration in vitro.
Pyrimidine-based Aurora A Kinase InhibitorCell ProliferationSCLC cell linesPotent inhibition of proliferation (IC50 < 200 nM) in high-MYC expressing cells. acs.org

High-Throughput Screening (HTS) and Hit-to-Lead Identification for Pyrimidine Scaffolds

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govnih.gov This is due to its ability to mimic the adenine (B156593) ring of ATP and form key hydrogen bonds with the hinge region of the kinase active site. nih.govnih.gov High-throughput screening (HTS) is a crucial first step in identifying novel and potent drug candidates from large chemical libraries built around this scaffold.

High-Throughput Screening (HTS): HTS allows for the rapid assessment of thousands of compounds for their ability to modulate a specific biological target. In the context of pyrimidine scaffolds, HTS campaigns are often designed to identify inhibitors of specific kinases implicated in diseases like cancer or neurodegeneration. nih.gov These screens typically employ biochemical assays (e.g., measuring kinase activity) or cell-based assays (e.g., measuring cell viability or a specific signaling event). For example, a library of aminopyrimidines could be screened at a fixed concentration (e.g., 1 µM) against a panel of kinases to identify initial "hits" that cause significant inhibition (e.g., ≥ 90%). nih.gov

Hit-to-Lead Identification: Once initial hits are identified from HTS, the hit-to-lead process begins. This involves a multidisciplinary effort to optimize the potency, selectivity, and drug-like properties of the initial hits. Medicinal chemists synthesize analogs of the hit compounds, systematically modifying different parts of the molecule. For a pyrimidine scaffold, this could involve altering substituents at various positions of the pyrimidine ring. nih.gov

For instance, a strategy might involve mixing and matching side chains from the 2- and 4-positions of known pyrimidine-based inhibitors and introducing modifications at the 5-position. acs.org This approach aims to improve kinome-wide selectivity and potency. acs.org The newly synthesized compounds are then evaluated in a battery of secondary assays, including dose-response studies to determine IC50 values (the concentration required to inhibit 50% of the target's activity) and cellular target engagement assays like the NanoBRET assay to confirm that the compound is interacting with its intended target within a cellular context. nih.gov This iterative process of design, synthesis, and testing aims to produce a "lead compound" with a desirable biological profile for further preclinical development.

The table below illustrates the hit-to-lead optimization process for a hypothetical pyrimidine-based kinase inhibitor:

Compound StageStructureTarget Inhibition (IC50)Cellular Activity (EC50)Key Optimization Step
HTS HitAminopyrimidine Core5 µM> 10 µMInitial hit from screening library.
Optimized HitR1 and R2 modified500 nM2 µMIntroduction of side chains to improve hinge binding.
Lead Compound5-position modified20 nM150 nMModification at 5-position to enhance selectivity and cell permeability.

Preclinical In Vivo Efficacy and Mechanistic Studies of this compound Analogs

Following successful in vitro characterization, promising derivatives of this compound advance to preclinical in vivo studies. These studies, conducted in animal models, are essential for evaluating the compound's efficacy, safety, and mechanism of action in a whole-organism context.

Proof-of-Concept Animal Models for Target Engagement and Pharmacodynamic Endpoints

Proof-of-concept (POC) animal models are designed to provide the initial evidence that a drug candidate can modulate its intended biological target in a living system and produce a desired therapeutic effect. The choice of animal model is critical and is typically based on the disease indication.

For anticancer pyrimidine derivatives, a common approach is the use of xenograft models, where human cancer cell lines are implanted into immunocompromised mice. For example, a cMYC-amplified small-cell lung cancer (SCLC) cell line, NCI-H446, has been used to establish xenograft tumors in mice to test the efficacy of pyrimidine-based Aurora kinase inhibitors. acs.org

Target Engagement: Confirming that the drug interacts with its target in the tumor tissue is a key objective. This can be assessed by collecting tumor samples after treatment and analyzing the target protein. For a kinase inhibitor, this might involve measuring the phosphorylation status of the kinase or its direct downstream substrates.

Pharmacodynamic (PD) Endpoints: Pharmacodynamics refers to the effect of the drug on the body. In POC studies, PD endpoints are measurable biomarkers that demonstrate the biological effect of the drug. A primary PD endpoint is often tumor growth inhibition, which can be measured by calipers over the course of the study. A successful compound might lead to tumor stasis or even regression. For instance, a pyrimidine-based Aurora kinase inhibitor demonstrated over 80% tumor regression in NCI-H446 SCLC xenograft tumors in mice. acs.org

The table below provides an example of data from a preclinical in vivo efficacy study:

CompoundAnimal ModelPharmacodynamic EndpointResult
Pyrimidine-based Aurora Kinase Inhibitor (Compound 25)NCI-H446 SCLC Xenograft (Mouse)Tumor Growth>80% tumor regression. acs.org
Pyrimidine-based Aurora Kinase Inhibitor (Compound 25)NCI-H446 SCLC Xenograft (Mouse)cMYC Protein LevelsEffective reduction in protein levels. acs.org

Pathway Modulation and Biomarker Analysis in In Vivo Systems

Beyond simply measuring tumor size, in vivo studies aim to understand how this compound analogs exert their effects by modulating specific cellular signaling pathways.

Pathway Modulation: Many pyrimidine derivatives are designed as kinase inhibitors, which function by blocking key nodes in signaling pathways that drive cell proliferation and survival. nih.gov For example, Aurora kinases are involved in stabilizing MYC-family oncoproteins, which are potent drivers of many cancers. acs.org An effective inhibitor would be expected to block the Aurora kinase, leading to the degradation of MYC proteins and the subsequent shutdown of MYC-driven transcriptional programs.

Biomarker Analysis: To monitor this pathway modulation in vivo, researchers rely on biomarker analysis from tissue samples (e.g., tumors) or surrogate tissues (e.g., blood cells). Biomarkers can be proteins or nucleic acids whose levels or modification state (e.g., phosphorylation) change in response to drug treatment.

For a pyrimidine derivative targeting the Aurora-MYC axis, key biomarkers would include:

Target Engagement Biomarker: Phosphorylation level of Aurora kinase.

Mechanism-of-Action Biomarker: Total protein levels of cMYC or MYCN. acs.org

Downstream Effect Biomarker: Expression levels of genes known to be regulated by MYC.

These biomarkers are not only crucial for demonstrating the mechanism of action in preclinical models but are also often translated into the clinic to monitor patient response to therapy. Analysis of these markers provides a molecular confirmation that the drug is hitting its target and engaging the desired biological pathway, offering a more nuanced understanding of its efficacy than tumor volume measurements alone.

Advanced Materials Science and Supramolecular Chemistry with N4,n4,6 Trimethylpyrimidine 2,4 Diamine

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Involving Pyrimidine-2,4-diamine Ligands

The nitrogen atoms within the pyrimidine (B1678525) ring and on the exocyclic amino groups make pyrimidine-2,4-diamine derivatives excellent ligands for coordinating with metal ions. This interaction is foundational to creating a diverse range of metal complexes and extended structures like metal-organic frameworks (MOFs).

The synthesis of metal complexes with pyrimidine-diamine ligands is typically achieved by reacting a soluble metal salt with the ligand in a suitable solvent. The specific geometry and stoichiometry of the resulting complex are influenced by the metal ion, the ligand's structure, and reaction conditions such as temperature and pH. For a ligand like N4,N4,6-trimethylpyrimidine-2,4-diamine, coordination can occur through one or both of the ring nitrogen atoms and the nitrogen of the primary amino group at the C2 position, allowing it to act as a monodentate or bidentate chelating agent.

Commonly employed synthetic methods involve solvothermal techniques, where the reaction is heated under pressure, or simple solution-based mixing at room or elevated temperatures. The formation of these complexes can be confirmed and their structures elucidated through a suite of analytical techniques. nih.govmdpi.com

| Elemental Analysis | Determines the elemental composition of the complex, confirming its empirical formula and the ligand-to-metal ratio. |

The integration of pyrimidine-diamine ligands into metal complexes and MOFs imparts specific functionalities that are promising for various applications.

Catalysis : Metal complexes containing nitrogen-based ligands are widely studied for their catalytic activity. chemscene.com The metal center in such complexes can act as a Lewis acid or participate in redox cycles, while the pyrimidine ligand can tune the metal's electronic properties and stabilize reactive intermediates. Although specific catalytic applications for this compound complexes are not yet detailed, related pyrimidine- and pyridine-based metal complexes have shown efficacy in reactions like oxidation, reduction, and carbon-carbon bond formation. rsc.org

Gas Adsorption : MOFs are highly porous materials with potential for gas storage and separation. rsc.org The incorporation of nitrogen-rich heterocyclic ligands like pyrimidines into MOF structures can enhance their affinity and selectivity for certain gases, particularly CO2, due to favorable dipole-quadrupole interactions with the aromatic ring and nitrogen atoms. acs.orgacs.org A MOF constructed with this compound as a linker or modulator could exhibit tailored pore environments and selective gas uptake capabilities. nih.govnih.gov

Sensing : Pyrimidine derivatives have been utilized in the development of fluorescent probes. The coordination of these ligands to metal ions can modulate their photophysical properties, leading to "turn-on" or "turn-off" fluorescent or colorimetric responses in the presence of specific analytes. This makes metal complexes of this compound potential candidates for chemical sensors.

Role in Polymer Chemistry and Functional Materials Design

The functional groups on this compound—specifically the primary amino group—provide a chemical handle for its integration into polymeric structures, enabling the design of materials with novel properties.

The primary amine at the C2 position of this compound can participate in condensation polymerization reactions with monomers containing carboxylic acid, acyl chloride, or isocyanate groups. This would incorporate the pyrimidine-diamine unit directly into the polymer backbone, creating materials such as polyamides or polyureas. Such polymers would benefit from the rigidity and hydrogen-bonding capabilities of the heterocyclic unit. Research on poly(imide-pyrimidine) materials demonstrates the feasibility of integrating pyrimidine structures into high-performance polymers. researchgate.net

Alternatively, the molecule could be grafted onto an existing polymer as a side chain. This approach would decorate the polymer with the specific chemical functionalities of the pyrimidine-diamine, making them available for further interactions, such as metal coordination or targeted hydrogen bonding.

"Smart" materials can change their properties in response to external stimuli. The this compound unit offers several features that could be exploited to create such materials.

pH-Responsiveness : The nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic conditions. If the molecule is part of a polymer network, changes in pH could alter the charge state of the polymer, leading to conformational changes, swelling/deswelling behavior in hydrogels, or changes in solubility.

Metallo-Responsiveness : The ability of the pyrimidine-diamine moiety to chelate metal ions can be used to create materials that respond to the presence of specific cations. For example, a polymer functionalized with these units could undergo cross-linking in the presence of a metal ion, leading to changes in its mechanical or optical properties.

Self-Assembly and Supramolecular Architectures Based on this compound

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Hydrogen bonding is a primary directional force in this process, and the structure of this compound is well-suited for creating predictable supramolecular synthons. researchgate.net

The molecule possesses hydrogen bond donors (the -NH2 group) and multiple hydrogen bond acceptors (the ring nitrogens and the dimethylamino nitrogen). nih.gov This arrangement allows for the formation of specific and robust hydrogen-bonding patterns. For instance, the parent 2,4-diaminopyrimidine (B92962) is known to form triply hydrogen-bonded motifs. nih.gov While the methylation at the N4 position in this compound removes two hydrogen bond donors, the remaining primary amine and the acceptor sites can still direct self-assembly.

Table 2: Potential Hydrogen Bonding Interactions for Supramolecular Assembly

Donor Group Acceptor Site Resulting Motif
Primary Amine (-NH₂) Ring Nitrogen Can form dimers or linear "tapes" connecting molecules. researchgate.net

These interactions, potentially in concert with π-π stacking of the pyrimidine rings, can guide the molecule to self-assemble into higher-order structures like one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks in the solid state. mdpi.commdpi.com Understanding and controlling these interactions is key to crystal engineering and the bottom-up design of new materials with tailored architectures.

Hydrogen Bonding Networks and Molecular Recognition in Solid and Solution States

The supramolecular behavior of this compound is anticipated to be dominated by its capacity for hydrogen bonding. The pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors, while the 2-amino group provides hydrogen bond donors. This arrangement allows for the formation of robust and directional intermolecular connections, which are fundamental to molecular recognition and the self-assembly of ordered structures in both the solid and solution states.

Studies on related 2,4-diaminopyrimidine systems have demonstrated the formation of predictable hydrogen-bonded motifs. mdpi.comresearchgate.net The primary amino group at the 2-position and the ring nitrogens are key players in forming these networks. For instance, 2,4-diaminopyrimidine derivatives have been shown to form homodimers through N-H···N interactions, creating a stable R22(8) graph set motif. mdpi.comresearchgate.net It is plausible that this compound could engage in similar interactions, although the dimethylamino group at the 4-position is incapable of acting as a hydrogen bond donor.

The presence of methyl groups on the pyrimidine ring and the exocyclic amino group will also influence the packing and solubility of the compound. These hydrophobic groups can engage in weaker C-H···N or C-H···π interactions, which can further stabilize the supramolecular architecture. In solution, the equilibrium between self-association through hydrogen bonding and solvation will be critical. The specific geometry of this compound, with its potential for both directional hydrogen bonds and non-polar interactions, makes it a candidate for studies in molecular recognition, where it could selectively bind to complementary guest molecules.

Table 1: Potential Hydrogen Bonding Interactions of this compound

Donor Atom/GroupAcceptor Atom/GroupPotential Interaction Type
N(2)-H (amino)N(1) or N(3) of another moleculeIntermolecular N-H···N
N(2)-H (amino)Solvent (e.g., DMSO, water)Solute-Solvent Hydrogen Bond
C(5)-HN(1) or N(3) of another moleculeWeak C-H···N Interaction
Solvent (e.g., water, methanol)N(1) or N(3) of the pyrimidine ringSolvent-Solute Hydrogen Bond

Formation of Gels, Liquid Crystals, and Nanostructures

The ability of a molecule to form extended, one-dimensional assemblies is a prerequisite for the formation of supramolecular gels. This self-assembly process sequesters the solvent within a fibrous network, leading to gelation. Given the potential for this compound to form hydrogen-bonded chains, it is conceivable that under appropriate conditions of concentration and solvent, it could act as a low-molecular-weight gelator. Research on other pyrimidine derivatives has shown their capacity to form gels, indicating the potential for this class of compounds in soft matter applications. njppp.com

The formation of liquid crystalline phases is another hallmark of molecules that can self-organize into anisotropic structures. Calamitic (rod-like) liquid crystals often contain rigid core units, and pyrimidine rings have been successfully incorporated into such structures. ajchem-a.comrsc.orgtandfonline.com While this compound is not a classic calamitic mesogen, its planar aromatic core and potential for directional interactions could, in principle, be exploited in the design of novel liquid crystalline materials, perhaps in combination with other mesogenic units. The introduction of long alkyl chains to the pyrimidine core is a common strategy to induce mesomorphism.

Furthermore, the self-assembly of pyrimidine derivatives can lead to the formation of well-defined nanostructures. nih.gov Through processes like molecular self-assembly, complex architectures can be fabricated from the bottom up. nih.govnih.gov The specific intermolecular interactions of this compound could be programmed to direct the formation of discrete nanoscale objects or extended one-, two-, or three-dimensional networks. The precise control over these structures at the molecular level is a key goal of nanotechnology.

Table 2: Predicted Supramolecular Assembly Behavior

Assembled StructureDriving Force(s)Potential Application
Supramolecular GelHydrogen bonding, π-π stackingDrug delivery, tissue engineering
Liquid CrystalAnisotropic molecular shape, directional interactionsDisplay technologies, sensors
NanostructuresProgrammed self-assembly via non-covalent interactionsMolecular electronics, catalysis

Surface Chemistry and Interface Phenomena Studies of this compound

The interaction of this compound with surfaces and interfaces is another area of significant interest. The amino groups and the nitrogen atoms of the pyrimidine ring can interact with various surfaces, such as metals, metal oxides, or carbon-based materials. This interaction can be driven by hydrogen bonding, electrostatic forces, or coordination.

The adsorption of molecules onto surfaces can lead to the formation of self-assembled monolayers (SAMs), which can modify the surface properties in a controlled manner. Aminopyrimidines have been studied for their ability to form ordered layers on surfaces, which can be important for applications in electronics, sensing, and corrosion inhibition. The orientation and packing of this compound molecules on a surface would be dictated by the interplay between molecule-surface interactions and intermolecular forces.

At liquid-liquid or liquid-air interfaces, the amphiphilic character of this compound, arising from its polar amino and pyrimidine functionalities and non-polar methyl groups, could lead to interesting interfacial behavior. It may act as a surfactant, reducing the interfacial tension and stabilizing emulsions or foams. The study of its behavior at interfaces is crucial for understanding its potential role in areas such as catalysis, separation science, and the formulation of complex fluids.

Table 3: Interfacial Properties and Potential Applications

InterfacePotential BehaviorRelevant Application Area
Solid-LiquidAdsorption, formation of self-assembled monolayersSurface modification, sensors, anti-corrosion coatings
Liquid-LiquidReduction of interfacial tension, emulsion stabilizationPhase transfer catalysis, formulation science
Liquid-AirFormation of surface filmsFoam stabilization, coating technologies

Advanced Analytical Methodologies for N4,n4,6 Trimethylpyrimidine 2,4 Diamine Detection and Quantification

Chromatographic Separation Techniques for N4,N4,6-trimethylpyrimidine-2,4-diamine and its Analogs

Chromatographic methods are central to the analysis of pyrimidine (B1678525) derivatives, enabling the separation of the target analyte from impurities, metabolites, and other matrix components. The choice of technique depends on the analyte's properties, such as polarity, volatility, and the required analytical speed and resolution.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of pyrimidine-containing substances due to its versatility and robustness. rjptonline.orgresearchgate.net Method development for this compound typically involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds.

Method Development: A typical HPLC method utilizes a C18 or C8 stationary phase, which provides effective separation for pyrimidine derivatives. rjptonline.orgjournalbji.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). rjptonline.orgjournalbji.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all compounds of interest and to achieve good peak shapes. rjptonline.org The column temperature may be controlled (e.g., at 45°C) to improve peak symmetry and reproducibility. rjptonline.org Detection is commonly performed using a Diode-Array Detector (DAD), with a wavelength set around 240 nm for pyrimidine derivatives. rjptonline.org

Validation: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. rjptonline.orgjournalbji.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. rjptonline.org

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Correlation coefficients (r²) greater than 0.99 are typically required. journalbji.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. journalbji.comresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. rjptonline.orgjournalbji.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. rjptonline.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Pyrimidine Analog Analysis

Parameter Condition Rationale/Reference
Column ACE C18 (250 x 4.6 mm, 5 µm) Common stationary phase for pyrimidine derivatives. rjptonline.org
Mobile Phase A Phosphate buffer solution (pH 7.0) Aqueous component for reversed-phase chromatography. rjptonline.org
Mobile Phase B Methanol or Acetonitrile Organic modifier to elute analytes. rjptonline.org
Elution Mode Gradient Provides optimal separation for compounds with varying polarities. rjptonline.org
Flow Rate 1.0 mL/min Standard flow rate for analytical HPLC. rjptonline.org
Column Temp. 45°C Enhances peak shape and run-to-run reproducibility. rjptonline.org
Detection DAD at 240 nm Common UV absorbance maximum for the pyrimidine ring. rjptonline.org

| Injection Vol. | 10 µL | Standard volume for analytical injections. rjptonline.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.comnih.gov For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility, making them amenable to GC analysis.

A common derivatization technique for compounds containing amino groups, such as pyrimidines, is silylation. nih.gov This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing the compound's polarity and increasing its thermal stability and volatility.

The GC-MS analysis involves injecting the derivatized sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a DB-5 column). mdpi.com The column temperature is gradually increased (temperature programming) to elute the compounds. mdpi.commdpi.com As compounds exit the column, they enter the mass spectrometer, which ionizes them (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. mdpi.com This method is highly sensitive, with detection limits for silylated pyrimidine bases reported in the low microgram-per-milliliter range. nih.gov

Table 2: General GC-MS Parameters for Analysis of Derivatized Pyrimidines

Parameter Condition Rationale/Reference
Derivatization Silylation (e.g., with BSTFA) Increases volatility of amino-pyrimidines. nih.gov
GC Column DB-5 (30 m x 0.25 mm, 0.25 µm) A common, robust, and relatively non-polar column. mdpi.com
Carrier Gas Helium at 1 mL/min Inert carrier gas for transporting analytes. mdpi.com
Inlet Temperature 250°C Ensures complete vaporization of derivatized analytes. mdpi.commdpi.com
Oven Program Start at 50°C, ramp to 300°C Separates compounds based on boiling points. mdpi.com
Ionization Mode Electron Impact (EI) at 70 eV Standard ionization method providing reproducible fragmentation patterns. mdpi.com

| Mass Analyzer | Quadrupole or Ion Trap | Scans a mass range (e.g., 35-400 m/z) to detect fragment ions. mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. nih.gov This enhancement is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. sielc.com The smaller particle size leads to higher separation efficiency, allowing for faster flow rates and shorter run times without sacrificing resolution.

For pyrimidine analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This combination allows for the rapid and sensitive quantification of multiple purine (B94841) and pyrimidine metabolites in a single analytical run, often within 15 minutes. nih.govnih.gov Ion-pairing reversed-phase UPLC methods have been successfully developed for the comprehensive analysis of polar metabolites like pyrimidine nucleobases, nucleosides, and nucleotides. nih.gov The increased speed and resolution make UPLC an ideal technique for high-throughput screening and detailed metabolic profiling. nih.govnih.gov

Table 3: Comparison of Typical HPLC and UPLC Performance

Feature Conventional HPLC UPLC Advantage of UPLC
Particle Size 3-5 µm < 2 µm Higher efficiency and resolution. sielc.com
Analysis Time 20-40 min < 15 min Increased sample throughput. nih.gov
Peak Capacity Lower Higher Better separation of complex mixtures. nih.gov
Solvent Consumption Higher Lower Reduced operational costs and waste.

| System Pressure | < 6,000 psi | > 10,000 psi | Requires specialized instrumentation. |

Mass Spectrometric Detection and Advanced Fragmentation Analysis of this compound

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides unparalleled specificity and sensitivity.

Quantitative Mass Spectrometry (e.g., LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of pyrimidine derivatives in complex biological matrices. nih.govnih.gov This technique combines the superior separation power of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

The process involves ionization of the analyte as it elutes from the LC column, typically using electrospray ionization (ESI). nih.govnih.gov In the mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected by the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, enabling the detection of analytes at very low concentrations. nih.govnih.gov LC-MS/MS methods have been validated for the analysis of pyrimidines in urine with detection limits in the low micromolar range. nih.gov

Table 4: Hypothetical LC-MS/MS Parameters for this compound

Parameter Value/Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently ionizes amine-containing compounds. nih.govnih.gov
Precursor Ion ([M+H]⁺) m/z 153.11 Calculated for C₇H₁₂N₄. uni.lu
MRM Transition 1 (Quantifier) 153.11 → [Product Ion A] A specific and abundant fragment used for quantification.
MRM Transition 2 (Qualifier) 153.11 → [Product Ion B] A second fragment used for identity confirmation.
Collision Energy Optimized (e.g., 15-30 eV) Energy required to produce the desired fragmentation. nih.gov

| Internal Standard | Stable-isotope labeled analog | Used to correct for matrix effects and variations in instrument response. nih.gov |

Ion Mobility Spectrometry for Isomer Differentiation and Structural Conformation

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), offers an additional dimension of separation based on the size, shape, and charge of an ion. exlibrisgroup.compolyu.edu.hk This technique is exceptionally valuable for differentiating isomers—compounds with the same mass but different structural arrangements—which cannot be resolved by mass spectrometry alone. polyu.edu.hkpolyu.edu.hk

In IM-MS, ions are guided through a drift tube filled with a neutral buffer gas under a weak electric field. Ions are separated based on their mobility, which is related to their rotationally averaged collision cross-section (CCS)—a value that reflects the ion's three-dimensional shape. polyu.edu.hknih.gov Isomers with different structures, such as this compound and its positional isomer N2,N4,6-trimethylpyrimidine-2,5-diamine, will have different CCS values and can thus be separated. polyu.edu.hk

This capability is crucial for confirming the identity of a specific isomer and for studying the structural conformation of molecules in the gas phase. exlibrisgroup.com The development of techniques like Trapped Ion Mobility Spectrometry (TIMS) and Differential Mobility Spectrometry (DMS) has further enhanced the resolving power for complex isomeric mixtures. nih.govnih.gov

Table 5: Illustrative Use of IMS-MS for Isomer Differentiation

Compound Molecular Formula m/z ([M+H]⁺) Predicted CCS (Ų) Separation Principle
This compound C₇H₁₂N₄ 153.11 132.4 uni.lu Different substitution patterns lead to distinct 3D shapes and CCS values, allowing for separation by ion mobility. exlibrisgroup.compolyu.edu.hk
N4,N4,N6-trimethylpyrimidine-4,6-diamine (Isomer) C₇H₁₂N₄ 153.11 Hypothetical: ~135.0 Different substitution patterns lead to distinct 3D shapes and CCS values, allowing for separation by ion mobility. exlibrisgroup.compolyu.edu.hknih.gov

| N2,N4,6-trimethylpyrimidine-2,5-diamine (Isomer) | C₇H₁₂N₄ | 153.11 | Hypothetical: ~138.2 | Different substitution patterns lead to distinct 3D shapes and CCS values, allowing for separation by ion mobility. exlibrisgroup.compolyu.edu.hk |

Note: Hypothetical CCS values are for illustrative purposes to demonstrate the principle of separation.

Table of Mentioned Compounds

Compound Name
This compound
N2,N4,6-trimethylpyrimidine-2,5-diamine
N4,N4,N6-trimethylpyrimidine-4,6-diamine
Acetonitrile
Methanol
Guanidine (B92328) hydrochloride
2,4-diamino-6-hydroxypyrimidine (B22253)
2,4-diamino-6-chloropyrimidine

Electrochemical Sensing and Biosensing Applications for this compound

Electrochemical sensors and biosensors are emerging as powerful tools for the detection of biologically and chemically significant molecules, including pyrimidine derivatives. These devices offer advantages such as high sensitivity, rapid response, and the potential for miniaturization. The core principle of electrochemical sensing involves measuring the electrical response (e.g., current or potential) generated when the target analyte interacts with a specially designed electrode surface.

While specific electrochemical sensors for this compound are not extensively documented in the literature, the development of such sensors is highly feasible based on established methods for other pyrimidine and related heterocyclic compounds. The pyrimidine ring and its amine substituents are electrochemically active, meaning they can be oxidized or reduced at an electrode surface under an applied potential.

The development of an electrochemical sensor for this compound would likely involve the use of a modified electrode to enhance sensitivity and selectivity. For instance, glassy carbon electrodes (GCEs) modified with nanomaterials, such as copper-doped cerium oxide nanoparticles, have been successfully used for the simultaneous determination of purine and pyrimidine bases. nih.gov Such modifications can lower the overpotential required for the electrochemical reaction and amplify the signal. In one study, a modified GCE could distinguish between adenine (B156593), guanine, thymine, and cytosine with detection limits in the nanomolar range. nih.gov

Another promising approach is the use of molecularly imprinted polymers (MIPs) as artificial receptors. nih.gov This technique involves creating a polymer matrix with cavities that are complementary in shape, size, and functional group orientation to the target molecule, this compound. An MIP-based sensor could offer high selectivity by preferentially binding the target compound even in the presence of structurally similar molecules. nih.gov The binding event can be transduced into an electrochemical signal, for example, by measuring changes in capacitance or current.

Biosensors represent a further level of sophistication, incorporating biological recognition elements like enzymes or nucleic acids. nih.gov A hypothetical biosensor for this compound could utilize an enzyme that specifically interacts with or metabolizes the compound. The biochemical reaction would then be coupled to an electrochemical transducer to generate a measurable signal.

The performance of such electrochemical sensors is typically evaluated based on several key parameters, as outlined in the table below.

ParameterDescriptionTypical Target Values for Pyrimidine Sensors
Linear Range The concentration range over which the sensor's response is directly proportional to the analyte concentration.0.1 µM - 650 µM nih.gov
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.0.021 - 0.038 µM nih.gov
Selectivity The ability of the sensor to detect the target analyte in the presence of other interfering compounds.High discrimination against similar structures. nih.gov
Response Time The time required for the sensor to reach a stable signal after exposure to the analyte.Typically a few minutes. nih.gov
Stability & Reproducibility The ability of the sensor to maintain its performance over time and across different sensor batches.Good repeatability and reproducibility are essential. nih.gov

This table presents typical performance metrics for electrochemical sensors designed for related pyrimidine compounds, illustrating the expected capabilities of a sensor for this compound.

Spectrophotometric and Fluorimetric Analysis in Complex Matrices

Spectroscopic methods, which measure the interaction of electromagnetic radiation with a substance, are fundamental to the analysis of chemical compounds. For this compound, UV-Visible spectrophotometry and fluorimetry are particularly valuable for quantification and high-sensitivity detection.

UV-Visible spectrophotometry is a widely used, robust, and accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the spectrum. ijrar.org Pyrimidine and its derivatives possess a heterocyclic aromatic ring system with conjugated π-electrons, which gives rise to characteristic UV absorption spectra. wikipedia.org

The quantification of this compound can be achieved by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijrar.org By measuring the absorbance at a specific wavelength (λmax), where the compound absorbs most strongly, an unknown concentration can be determined from a calibration curve prepared using standards of known concentration.

This method is also instrumental in purity assessment. The presence of impurities with different chromophores will alter the shape of the UV spectrum or introduce additional absorption peaks. ijrar.org A comparison of the spectrum of a test sample to that of a highly pure reference standard can quickly indicate the presence of contaminants. Furthermore, the ratio of absorbance values at two different wavelengths can be used as a simple and effective criterion for purity.

The pH of the solution is a critical parameter in the spectrophotometric analysis of pyrimidines, as protonation or deprotonation of the nitrogen atoms in the ring and the amino substituents can significantly alter the electronic structure and, consequently, the UV absorption spectrum. researchgate.net Therefore, analyses must be performed in buffered solutions to ensure consistent and reproducible results. Early studies on the analysis of RNA components established the utility of UV spectrophotometry for distinguishing between different purine and pyrimidine bases by carefully controlling the pH. nih.govresearchgate.net

Pyrimidine Derivativeλmax (nm)Solvent/Conditions
Pyrimidine~243Water
Cytosine267pH 7
Uracil (B121893)259pH 7
Thymine267pH 7
Pyrazolo[1,5-a]pyrimidines340 - 440Various Solvents nih.gov

This table shows the maximum absorption wavelengths (λmax) for the parent pyrimidine ring and several common derivatives, illustrating the characteristic UV absorption of this class of compounds. The exact λmax for this compound would be determined experimentally.

Fluorimetric analysis, or fluorescence spectroscopy, offers significantly higher sensitivity than absorption spectrophotometry, often reaching the nanomolar or even picomolar concentration range. rsc.orgrsc.org This method is based on the phenomenon of fluorescence, where a molecule absorbs light at one wavelength (excitation) and then emits light at a longer, lower-energy wavelength (emission).

Many pyrimidine derivatives are naturally fluorescent, and this intrinsic property can be exploited for their detection. nih.govmdpi.com The fluorescence properties, including the maximum excitation and emission wavelengths, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime, are highly dependent on the molecular structure and the local environment. nih.govnih.gov Substituents on the pyrimidine ring, such as the methyl and diamine groups in this compound, play a crucial role in modulating these photophysical properties. For example, studies on other substituted pyrimidines have shown that the introduction of specific functional groups can dramatically shift emission wavelengths and enhance quantum yields. nih.govnih.gov

Advanced fluorimetric assays for this compound could be designed based on several principles:

Direct Fluorimetry: If the compound is sufficiently fluorescent, its concentration can be determined directly by measuring its emission intensity. This provides a simple and direct method for detection.

Fluorescence Quenching/Enhancement: A highly fluorescent probe molecule could be used, whose fluorescence is either "turned off" (quenched) or "turned on" (enhanced) upon binding to this compound. This interaction-based approach can provide both high sensitivity and selectivity. For instance, the detection of other analytes has been achieved with limits of detection in the nanomolar range using fluorescence quenching of quantum dots. rsc.org

Fluorescent Derivatization: The compound could be chemically reacted with a fluorogenic reagent (a non-fluorescent molecule that becomes fluorescent upon reaction) to yield a highly fluorescent product, which is then quantified.

These assays are particularly useful for detecting trace amounts of the compound in complex biological or environmental samples, where high sensitivity is paramount.

Fluorescent Pyrimidine SystemExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Key Feature
Pyrimidine-~350-450LowParent compound fluorescence. researchgate.net
Pyrazolo[1,5-a]pyrimidine derivatives~340-440~400-5500.01 - 0.97Tunable properties based on substitution. nih.gov
Pyrimidine-boron complexes~360-420~430-500Moderate to HighSolid-state fluorescence. nih.gov

This table summarizes the photophysical properties of various fluorescent pyrimidine-based systems, demonstrating the range of characteristics that can be achieved through chemical modification. These examples provide a basis for the potential development of fluorimetric assays for this compound.

Computational and Theoretical Chemistry Studies of N4,n4,6 Trimethylpyrimidine 2,4 Diamine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in computational drug discovery, allowing for the prediction and analysis of how a ligand such as N4,N4,6-trimethylpyrimidine-2,4-diamine might interact with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity. For this compound, its structural features make it a candidate for enzyme inhibition. The mechanism of action often involves the compound binding to the active site of an enzyme, which blocks the substrate from binding and inhibits the enzyme's catalytic activity.

Studies on pyrimidine (B1678525) derivatives have shown that substituents on the pyrimidine ring can significantly modulate the binding affinity for targets like kinase ATP pockets. For instance, the methyl groups at the N4 and C6 positions can influence steric hindrance and solubility, while the amino group at the C2 position can form crucial hydrogen bonds.

In research focused on inhibitors of the tissue transglutaminase 2 (TG2) and fibronectin (FN) interaction, a key process in cancer metastasis, derivatives of this compound have been investigated. aacrjournals.orgnih.gov A derivative, MT4, which shares the core pyrimidine-diamine scaffold, was shown to interact directly with TG2. Calorimetric titrations revealed a significant change in enthalpy and a specific dissociation constant (Kd), confirming a direct binding interaction. nih.govgoogle.com This suggests that the this compound framework is a viable scaffold for designing inhibitors that disrupt protein-protein interactions.

Table 1: Binding Affinity Data for a Derivative of this compound

DerivativeTarget ProteinMethodBinding Affinity (Kd)Enthalpy Change (ΔH)
MT4rTG2Calorimetric Titration5.1 µM-20.5 kcal/mol

Data sourced from studies on TG2-FN inhibitors. nih.govgoogle.com

Upon binding to a target, a ligand and the protein often undergo conformational changes to achieve an optimal fit, a concept known as "induced fit." Molecular dynamics (MD) simulations can model these changes over time, providing a detailed view of the binding process and the stability of the resulting complex.

For this compound, computational models predict specific torsional angles between the methyl groups and the pyrimidine ring to minimize steric strain. The dimethylamino group at the N4 position introduces significant steric bulk, which limits rotational freedom and influences how the molecule can orient itself within a binding pocket. MD simulations would be instrumental in analyzing the flexibility of the N4,N4-dimethyl group and the C6-methyl group during the binding event and determining how these groups adapt to the topology of the protein's active site.

While specific molecular dynamics studies detailing the binding pathway of this compound are not widely available in public literature, this analytical method remains crucial. Such simulations would elucidate the step-by-step process of binding, identify key intermediate states, and calculate the free energy changes along the binding pathway, offering a more complete understanding of the interaction kinetics.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule, which governs its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ajchem-a.com

For this compound, DFT calculations have indicated that the HOMO is primarily localized on the amino and pyrimidine nitrogen atoms. The LUMO is reportedly centered on the C5 position of the pyrimidine ring. This electronic configuration suggests that the nitrogen atoms are the primary sites for electron donation (nucleophilic centers), while the C5 carbon is susceptible to electrophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors from Frontier Orbitals

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity of a species to accept electrons.

These descriptors are standard in computational chemistry for characterizing molecular reactivity. ajchem-a.com

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. scribd.com Calculations would identify the specific transitions, such as π → π* or n → π*, responsible for any observed absorption peaks, and relate them to the molecular orbitals involved.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts its interaction behavior. nih.gov

The MEP map uses a color scale where red typically indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, due to the presence of lone pair electrons. These sites are the most likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them hydrogen bond donors. DFT calculations have shown that the N4 atoms carry a partial negative charge (-0.45 e), while the C2 carbon is relatively electron-deficient, which would be reflected in the MEP map. Such maps are crucial for understanding non-covalent interactions in protein-ligand binding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrimidine-2,4-diamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies of critical importance in chemistry and pharmacology. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govijournalse.org The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its activity or properties. nih.gov For pyrimidine-2,4-diamine derivatives, these modeling techniques provide invaluable insights for designing new molecules with enhanced therapeutic potential or optimized material characteristics, representing a cost-effective and time-efficient alternative to extensive laboratory screening. mui.ac.ir

Development of Predictive Models for Biological Activity

Predictive modeling for the biological activity of pyrimidine-2,4-diamine derivatives is a cornerstone of modern drug discovery, aiming to identify novel therapeutic agents for a range of diseases. nih.govrsc.org The process involves creating mathematical models that can forecast the efficacy of new or untested compounds based on their molecular features. nih.gov These models are built using a dataset of molecules with experimentally determined biological activities, such as IC₅₀ values, against a specific target like a protein kinase or a pathogen. tandfonline.comyoutube.com

Various statistical and machine learning methods are employed to construct these predictive models. The most common are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). mui.ac.irtandfonline.com MLR provides a linear equation that is easily interpretable, while ANNs can capture complex, non-linear relationships between molecular structure and activity, often resulting in models with higher predictive power. mui.ac.irnih.govmui.ac.ir

Studies on pyrimidine derivatives have successfully used these techniques to predict a wide array of biological activities:

Anticancer Activity: QSAR models have been developed for furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapies for cancer. nih.govmui.ac.irnih.govmui.ac.ir In one such study, both MLR and ANN models were created, with the ANN model showing superior performance (R² = 0.998) compared to the MLR model (R² = 0.889), indicating its strength in handling the complex, non-linear data. nih.govmui.ac.irnih.govmui.ac.ir

JAK3 Inhibition: For a series of pyrimidine-4,6-diamines, QSAR models were built to predict their inhibitory potency against Janus kinase 3 (JAK3), a target for autoimmune diseases. tandfonline.com The study successfully developed both MLR and ANN models with high correlation coefficients (R² of 0.89 and 0.95, respectively), which were then used to design new, potent inhibitors. tandfonline.com

Antimalarial Activity: In the development of phenylurea-substituted 2,4-diamino-pyrimidines as antimalarial agents, QSAR analysis revealed that lipophilicity was a key factor driving the improvement of activity against Plasmodium falciparum. nih.gov

HIV Inhibition: Researchers have also constructed QSAR models for pyrimidine-2,4-dione derivatives to predict their inhibitory activity against HIV reverse transcriptase-associated RNase H. researchgate.net

The performance and predictive capability of these models are rigorously assessed using various statistical metrics, as detailed in the table below.

Table 1: Examples of QSAR Models for Pyrimidine Derivatives
Biological TargetCompound ClassModeling MethodKey Statistical ParametersSource
VEGFR-2 (Anticancer)Furopyrimidines & ThienopyrimidinesMLR & ANNMLR: R² = 0.889; ANN: R² = 0.998, higher Q² than MLR nih.govmui.ac.irnih.gov
JAK3 (Autoimmune)Pyrimidine-4,6-diaminesMLR & ANNMLR: R² = 0.89; ANN: R² = 0.95; Cross-validation Q² = 0.65 tandfonline.com
Plasmodium falciparum (Antimalarial)Phenylurea substituted 2,4-diamino-pyrimidinesQSAR AnalysisIdentified lipophilicity as a key driver of activity. nih.gov
HIV-1 RNase H (Antiviral)Pyrimidine-2,4-dione derivativesMLR, MNLR & ANNMLR: R² = 0.70; MNLR: R² = 0.81; ANN showed low RMSE (0.15) researchgate.net

Material Property Prediction and Design Optimization

Beyond biological activity, QSPR models are developed to predict the physicochemical properties of pyrimidine-2,4-diamine derivatives, which are crucial for their suitability as drugs or other materials. nih.govresearchgate.net These properties, often grouped under the ADME (Absorption, Distribution, Metabolism, and Excretion) umbrella, determine a molecule's behavior in a biological system. Key properties predicted include lipophilicity (logP), aqueous solubility, permeability, and metabolic stability. nih.gov

The QSPR modeling process is analogous to QSAR, where molecular descriptors are correlated with experimentally measured properties. researchgate.netnih.gov For instance, in a study on antimalarial 2,4-diamino-pyrimidines, properties such as solubility, lipophilicity (logD₇.₄), and stability in human and rat microsomes were experimentally determined and analyzed alongside the biological activity data. nih.gov The QSAR analysis highlighted that while high lipophilicity improved antimalarial potency, it adversely affected aqueous solubility and permeability, presenting a challenge for design optimization. nih.gov

By developing robust QSPR models, chemists can:

Virtually Screen Compounds: Predict the property profiles of hypothetical molecules before committing to their synthesis.

Optimize Lead Compounds: Guide structural modifications to improve a desired property, such as increasing solubility to enhance bioavailability, while maintaining biological activity.

Balance Multiple Properties: Simultaneously optimize for potency, selectivity, and favorable physicochemical properties to increase the probability of developing a successful drug candidate. nih.gov

Table 2: Physicochemical Properties Modeled in Pyrimidine Derivative Studies
Property PredictedImportance in Design OptimizationExample Study ContextSource
Lipophilicity (logP or logD)Influences solubility, permeability, and binding to biological targets. Needs to be balanced.Identified as a key driver for antimalarial activity in 2,4-diamino-pyrimidines. nih.gov
Aqueous SolubilityCrucial for absorption and formulation. Poor solubility can hinder drug development.Measured for 2,4-diamino-pyrimidine derivatives to assess their drug-like potential. nih.gov
PermeabilityAffects the ability of a compound to cross biological membranes and reach its target.Evaluated for antimalarial candidates; high lipophilicity often led to poor permeability. nih.gov
Microsomal ClearanceIndicates metabolic stability. High clearance suggests the compound is rapidly broken down.Assessed in human and rat microsomes to predict in vivo stability. nih.gov

Cheminformatics and Database Mining for this compound Analogs

Cheminformatics provides the computational tools and methods to navigate the vast chemical space and identify molecules structurally similar to a query compound, such as this compound. nih.govnih.gov This process, often called database mining or similarity searching, leverages large public and proprietary databases like ChEMBL and PubChem, which contain millions of chemical structures and associated biological data. nih.govnih.gov

The typical workflow for identifying analogs of this compound involves several key steps:

Query Definition: The 2D or 3D structure of this compound serves as the starting point.

Similarity Metric Selection: A method to quantify molecular similarity is chosen. The Tanimoto coefficient, applied to molecular fingerprints (binary strings representing structural features), is a widely used standard. nih.gov

Database Searching: The selected database is computationally screened to retrieve compounds that exceed a certain similarity threshold to the query molecule.

Hit Analysis and Filtering: The retrieved analogs are analyzed. This can involve filtering based on physicochemical properties (to ensure drug-likeness), commercial availability, or predictions from previously built QSAR models. nih.gov

A powerful application of this approach is in target identification. For instance, in a study on N²,N⁴-diphenylpyrimidine-2,4-diamines as antimalarials, researchers employed a proteo-chemometric workflow. nih.govdundee.ac.uk They first performed ligand-based similarity searching of the ChEMBL database to find known human protein targets of structurally similar compounds. nih.govdundee.ac.uk Subsequently, they used the sequences of these human targets to search the Plasmodium falciparum proteome, identifying potential parasite-specific targets for their compounds. nih.govnih.govdundee.ac.uk This demonstrates how cheminformatics can bridge the gap between a compound and its potential biological mechanism of action.

This data mining approach is not only for finding existing compounds but also for generating ideas for new ones. By analyzing the structural motifs present in the top-ranking analogs, medicinal chemists can design novel derivatives of this compound with a higher probability of possessing a desired biological activity. rsc.org

Table 3: Typical Cheminformatics Workflow for Analog Mining
StepDescriptionTools and ResourcesSource
1. Define QueryUse the structure of this compound as the search template.Chemical drawing software (e.g., ChemDraw), SMILES string. nih.gov
2. Search DatabasesScreen large chemical databases for structurally similar compounds.PubChem, ChEMBL, ZINC. nih.govnih.gov
3. Calculate SimilarityUse molecular fingerprints and similarity coefficients to rank hits.RDkit, Tanimoto similarity. nih.gov
4. Analyze and Filter HitsEvaluate retrieved analogs based on properties, activity data, or QSAR predictions.Data analysis software, custom scripts. nih.govnih.gov
5. Target Identification (Optional)Use analogs with known activity to infer potential biological targets.Proteo-chemometrics, sequence alignment tools (e.g., BLAST). nih.govdundee.ac.uk

Future Directions and Emerging Research Avenues for N4,n4,6 Trimethylpyrimidine 2,4 Diamine

Exploration of Novel and Sustainable Synthetic Strategies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be time-consuming and involve the use of hazardous materials. nih.govresearchgate.net The future of synthesizing N4,N4,6-trimethylpyrimidine-2,4-diamine and related compounds lies in the adoption of green chemistry principles. These approaches aim to enhance efficiency, reduce waste, and improve safety. rasayanjournal.co.inbenthamdirect.com

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can dramatically shorten reaction times and increase yields compared to conventional heating methods. nih.govrasayanjournal.co.in They represent a more energy-efficient route for producing pyrimidine derivatives. powertechjournal.com

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can streamline the production process, making it more cost-effective and environmentally friendly. researchgate.netrasayanjournal.co.in

Green Catalysts and Solvents: Research into reusable, non-toxic catalysts, such as nano-Fe3O4@SiO2/SnCl4, and the use of benign solvents like water or ionic liquids, is crucial for developing sustainable synthetic protocols. rasayanjournal.co.inkashanu.ac.irresearchgate.net Solvent-free "grindstone" chemistry techniques also offer an eco-friendly alternative. researchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis of pyrimidine derivatives is an emerging area that could lead to highly specific and sustainable production methods. powertechjournal.com

Comparison of Synthetic Strategies for Pyrimidine Derivatives

StrategyAdvantagesChallengesReferences
Traditional SynthesisWell-established protocolsUse of hazardous solvents, long reaction times, low yields nih.govrasayanjournal.co.in
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficientRequires specialized equipment, potential for localized overheating nih.govrasayanjournal.co.inpowertechjournal.com
Ultrasound-Assisted SynthesisShorter reaction times, improved yieldsEquipment dependency, scalability can be an issue nih.govrasayanjournal.co.inpowertechjournal.com
Multicomponent ReactionsHigh atom economy, reduced waste, simplified workupComplex reaction optimization rasayanjournal.co.inbenthamdirect.com
Green Catalysts/SolventsEnvironmentally friendly, catalyst reusabilityCatalyst deactivation, cost of some green solvents rasayanjournal.co.inkashanu.ac.irresearchgate.net

Identification of New Biological Targets and Therapeutic Modalities for Pyrimidine Derivatives

Pyrimidine analogues are a cornerstone of chemotherapy, acting as antimetabolites in the treatment of various cancers. nih.govnih.gov They function by mimicking natural pyrimidines, thereby interfering with DNA and RNA synthesis or inhibiting key enzymes in nucleotide metabolism. nih.govmdpi.com The specific substitution pattern of this compound may confer unique biological activities and the ability to interact with novel molecular targets.

Future research should focus on:

Anticancer Drug Development: While many pyrimidine derivatives target rapidly proliferating cells, there is a need to explore their efficacy against slower-growing tumors. nih.gov The unique structure of this compound could be leveraged to design more selective and potent anticancer agents. mdpi.comnih.gov Research into its potential as a PIM-1 kinase inhibitor, a target in various cancers, could be a fruitful avenue. rsc.org

Antimicrobial and Antiviral Agents: The pyrimidine core is present in numerous antimicrobial and antiviral drugs. nih.govmdpi.com Screening this compound and its derivatives against a broad spectrum of pathogens could uncover new therapeutic leads.

Neuroprotective Agents: Recent studies have shown that some substituted pyrimidines exhibit potential as anti-Alzheimer's agents. mdpi.comnih.gov Investigating the neuroprotective properties of this compound could open up new treatment possibilities for neurodegenerative diseases.

Enzyme Inhibition: The compound's structure makes it a candidate for inhibiting various enzymes. For instance, it has been investigated as a potential inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a protein involved in cancer cell survival.

Potential Therapeutic Applications of Pyrimidine Derivatives

Therapeutic AreaMechanism of ActionExample TargetsReferences
OncologyAntimetabolite, enzyme inhibitionDNA/RNA synthesis, PIM-1 kinase, Mcl-1 nih.govnih.govrsc.org
Infectious DiseasesInhibition of microbial growthBacterial and viral enzymes nih.govmdpi.com
Neurodegenerative DiseasesNeuroprotection, enzyme inhibitionAcetylcholinesterase mdpi.comnih.gov
Inflammatory DiseasesAnti-inflammatory effectsCyclooxygenase (COX), Lipoxygenase (LOX) nih.gov

Development of Advanced Materials and Nanotechnology Applications

The application of pyrimidine derivatives extends beyond medicine into the realm of materials science and nanotechnology. Their unique electronic and self-assembly properties make them attractive building blocks for novel materials. rasayanjournal.co.in

Emerging research avenues include:

Organic Electronics: The conjugated π-electron system of the pyrimidine ring suggests potential for use in organic light-emitting diodes (OLEDs) and as molecular wires. rasayanjournal.co.in The specific substitutions on this compound could be tuned to achieve desired electronic properties.

Nanoparticle Functionalization: Pyrimidine derivatives can be used to functionalize nanoparticles, creating hybrid materials with tailored properties for applications in catalysis, sensing, and drug delivery. kashanu.ac.ircapes.gov.br The use of magnetic nanoparticles for catalyst recovery in pyrimidine synthesis is one such example. capes.gov.br

Supramolecular Chemistry: The ability of pyrimidine derivatives to form hydrogen bonds and engage in π-π stacking makes them ideal candidates for constructing complex supramolecular architectures. rasayanjournal.co.in These structures could find use in areas such as molecular recognition and gas storage.

Integration with Artificial Intelligence and Machine Learning in Chemical Research and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. nih.govnih.govyoutube.com These computational tools can accelerate the discovery and optimization of new molecules like this compound.

Future applications include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical compounds to predict the physicochemical properties, biological activity, and toxicity of new molecules. nih.govmdpi.com This can help in the early stages of drug development to prioritize candidates with a higher likelihood of success.

De Novo Drug Design: AI can be used to generate entirely new molecular structures with desired properties, potentially leading to the discovery of novel pyrimidine derivatives with enhanced therapeutic efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Data-driven machine learning can be employed to develop QSAR models for pyrimidine derivatives. mdpi.com These models can elucidate the key structural features responsible for their biological activity, guiding the design of more potent compounds. mdpi.com

Interdisciplinary Approaches and Synergistic Research Opportunities Involving this compound

The full potential of this compound can be unlocked through collaborative research that spans multiple scientific disciplines.

Synergistic opportunities exist in:

Chemical Biology: Combining synthetic chemistry with molecular biology will be essential to probe the interactions of this compound with its biological targets and to elucidate its mechanism of action.

Pharmacology and Toxicology: A thorough understanding of the pharmacokinetic and toxicological profiles of this compound is crucial for its development as a therapeutic agent.

Agricultural Chemistry: Pyrimidine derivatives have applications as herbicides and fungicides. mdpi.com Exploring the potential of this compound in agriculture could lead to the development of new crop protection agents.

Food Chemistry: The study of pyrimidine derivatives is also relevant in the context of food science and sustainability. acs.org

By pursuing these diverse research avenues, the scientific community can fully explore the potential of this compound, paving the way for new discoveries and applications that address critical challenges in medicine, materials science, and beyond.

Q & A

Basic: What are the optimal synthetic routes for N4,N4,6-trimethylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

Answer:
The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, alkylation of pyrimidine-2,4-diamine precursors with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) can introduce methyl groups at the N4 and N6 positions . Solvent choice (e.g., DMF or acetone) and temperature (80–100°C) critically impact regioselectivity and yield. Purification via column chromatography or recrystallization from acetone/water mixtures is recommended to isolate the product .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm methyl group positions and amine proton environments. For example, deshielded aromatic protons in pyrimidine rings appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. The planar pyrimidine ring and intermolecular N–H···N interactions (e.g., R₂²(8) motifs) stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 194.1 for C₇H₁₂N₅⁺) .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:
DFT methods like B97-D (which includes dispersion corrections) are effective for modeling noncovalent interactions (e.g., hydrogen bonds) and electron density distributions . Key steps:

Optimize geometry using a hybrid functional (e.g., B3LYP) with a 6-31G(d,p) basis set.

Calculate HOMO-LUMO gaps to assess reactivity; narrower gaps suggest higher electrophilicity.

Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for drug design .

Advanced: How do structural modifications (e.g., substituent position) affect its biological activity as a kinase inhibitor?

Answer:
Substituents on the pyrimidine ring modulate binding affinity to kinase ATP pockets. For example:

  • N4-Aryl groups (e.g., 4-chlorophenyl) enhance hydrophobic interactions with residues like Phe82 in EGFR .
  • Methyl groups at N4/N6 reduce steric hindrance, improving solubility and bioavailability .
  • C6 modifications (e.g., benzyl groups) can disrupt hydrogen bonding with catalytic lysines, altering inhibitory potency . Bioassays (e.g., IC₅₀ measurements via fluorescence polarization) are critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize Assays : Use consistent enzyme sources (e.g., recombinant kinases) and buffer conditions (pH 7.4, 1 mM ATP).
  • Purity Validation : Confirm compound purity (>95%) via HPLC and LC-MS to exclude confounding byproducts .
  • Control Experiments : Include reference inhibitors (e.g., imatinib for tyrosine kinases) to benchmark activity .

Advanced: What role do intermolecular hydrogen bonds play in the compound’s supramolecular assembly?

Answer:
In crystal structures, N–H···N hydrogen bonds between amino groups and pyrimidine ring nitrogens form infinite ribbons or layers. For example:

  • N2–H···N1 and N4–H···N3 interactions create R₂²(8) motifs, stabilizing 1D chains .
  • Solvent molecules (e.g., acetone) participate in N–H···O bonds, influencing packing density . These interactions are critical for designing co-crystals with tailored solubility .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Regioselectivity : Minimizing byproducts (e.g., over-methylation) requires precise stoichiometry and slow reagent addition.
  • Purification : Large-scale column chromatography is impractical; switch to recrystallization or fractional distillation .
  • Stability : Protect the compound from moisture and light (store under N₂ at −20°C) to prevent decomposition .

Advanced: How can computational docking studies guide the design of derivatives targeting specific enzymes?

Answer:

  • Protein Preparation : Retrieve target enzyme structures (e.g., PDB ID 1M17 for EGFR) and remove water/ligands.
  • Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
  • Scoring Metrics : Prioritize derivatives with lower binding energies (<−8 kcal/mol) and favorable interactions (e.g., π-stacking with Phe723) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4,N4,6-trimethylpyrimidine-2,4-diamine
Reactant of Route 2
N4,N4,6-trimethylpyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.